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  • Product: p-Hydroxycinnamic acid hydrazide

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile of p-Hydroxycinnamic Acid Hydrazide

Executive Summary p-Hydroxycinnamic acid hydrazide (pHCAH) is a pivotal intermediate in the synthesis of bioactive Schiff bases, antimicrobial agents, and functionalized polymers. Its solubility behavior—characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Hydroxycinnamic acid hydrazide (pHCAH) is a pivotal intermediate in the synthesis of bioactive Schiff bases, antimicrobial agents, and functionalized polymers. Its solubility behavior—characterized by a stark contrast between aqueous and organic media—is the governing factor in its purification and reactivity.

This guide provides a deep-dive technical analysis of pHCAH solubility in water versus ethanol . By synthesizing thermodynamic principles with practical synthetic protocols, we establish a self-validating framework for handling this compound. The core finding is that pHCAH exhibits temperature-dependent solubility in ethanol (ideal for recrystallization) while remaining sparingly soluble in water (ideal for precipitation and washing).

Molecular Architecture & Physicochemical Basis

To understand the solubility profile, we must first deconstruct the molecular forces at play. pHCAH (


) is not merely a polar molecule; it is a system of competing interactions.
Structural Competitors
  • The Hydrophobic Core (Lipophilicity): The

    
    -hydroxy-styrene moiety contains an aromatic ring and a conjugated alkene. This planar region promotes 
    
    
    
    -
    
    
    stacking in the crystal lattice, significantly increasing the lattice energy (
    
    
    ).
  • The Hydrophilic Termini (Hydrophilicity):

    • Phenolic -OH: A weak acid (

      
      ) and Hydrogen Bond (HB) donor/acceptor.
      
    • Hydrazide (-CONHNH

      
      ):  A rigid motif capable of forming extensive intermolecular hydrogen bond networks.
      
The "Crystal Lattice" Barrier

Unlike its parent ester (ethyl p-hydroxycinnamate), which has a lower melting point, the hydrazide derivative typically melts at higher temperatures (


C). This high melting point indicates a robust crystal lattice stabilized by intermolecular H-bonds between the hydrazide N-H and the carbonyl oxygen.

Solubility Rule of Thumb:



For dissolution to occur, the solvation energy (solvent-solute interaction) must overcome this high lattice energy.

Comparative Solubility Profile: Water vs. Ethanol[1][2][3][4]

The following table summarizes the solubility characteristics derived from standard synthetic isolation protocols [1][2].

ParameterWater (

)
Ethanol (

)
Mechanistic Driver
Dielectric Constant (

)
~80 (High)~24 (Moderate)Water is too polar for the aromatic core; EtOH balances polarity.
Solubility at 25°C Sparingly Soluble (< 0.5 mg/mL)Moderately Soluble (~5-10 mg/mL)Hydrophobic effect dominates in water.
Solubility at Reflux Slightly SolubleHighly Soluble (> 50 mg/mL)Thermal energy overcomes lattice forces in EtOH.
Primary Interaction Hydrophobic Repulsion (aromatic ring)Amphiphilic Solvation (matches solute)EtOH ethyl group interacts with the alkene chain.
Practical Application Anti-solvent (Precipitation)Solvent (Reaction & Recrystallization)Exploiting

Solubility for purification.
Water: The Thermodynamic Mismatch

While water can H-bond with the hydrazide and phenol groups, the "hydrophobic effect" creates a high entropic penalty. The water molecules must form an ordered "cage" around the styryl backbone. Consequently, water is an excellent anti-solvent . Adding water to an ethanolic solution of pHCAH forces the equilibrium toward precipitation.

Ethanol: The Ideal Solvent

Ethanol acts as an amphiphilic mediator.

  • Hydroxyl Group: Engages the hydrazide/phenol in H-bonding.

  • Ethyl Group: Interacts with the aromatic ring via van der Waals forces, disrupting the

    
    -stacking without the high entropic penalty seen in water.
    

Visualization: Solubility Thermodynamics & Workflow

The following diagrams illustrate the thermodynamic interactions and the practical workflow for exploiting these properties.

Thermodynamic Interaction Map

SolubilityThermodynamics Crystal pHCAH Crystal (High Lattice Energy) Water Water Solvent (High Polarity) Crystal->Water High Barrier Ethanol Ethanol Solvent (Amphiphilic) Crystal->Ethanol Lower Barrier Solvated_W Poor Solvation (Hydrophobic Effect) Water->Solvated_W Entropic Penalty Solvated_E Stable Solution (H-Bond + VdW) Ethanol->Solvated_E Enthalpic Gain

Figure 1: Thermodynamic barriers to dissolution. Ethanol lowers the energy barrier by stabilizing both the polar and non-polar regions of the molecule.

Experimental Workflow: Recrystallization

RecrystallizationWorkflow Start Crude pHCAH (Solid) Dissolve Add EtOH Heat to Reflux (78°C) Start->Dissolve Solution Clear Solution (Fully Dissolved) Dissolve->Solution High Solubility Cooling Slow Cooling (RT -> 4°C) Solution->Cooling Precip Crystallization (Solubility Drops) Cooling->Precip Supersaturation Filter Filtration Precip->Filter Wash Wash with Cold Water/EtOH (1:1) Filter->Wash Remove Impurities Final Pure pHCAH Crystals Wash->Final

Figure 2: The standard purification protocol relying on the temperature-dependent solubility profile in ethanol.

Experimental Protocols (Self-Validating)

The following protocols are designed to be self-validating: if the solubility principles described above are incorrect, the steps will physically fail (e.g., the compound won't dissolve or won't precipitate).

Protocol A: The "Shake-Flask" Solubility Limit Test

Use this to determine the exact solubility limit for your specific batch purity.

  • Preparation: Weigh 100 mg of pHCAH into two separate 20 mL scintillation vials.

  • Solvent Addition:

    • Vial A (Water): Add 10 mL deionized water.

    • Vial B (Ethanol): Add 10 mL absolute ethanol.

  • Agitation: Vortex both vials for 5 minutes at Room Temperature (25°C).

  • Observation (Checkpoint):

    • Vial A: Should remain a cloudy suspension (indicates solubility < 10 mg/mL).

    • Vial B: May partially dissolve or remain cloudy depending on crystal size.

  • Thermal Stress: Heat both vials to 70°C (water bath).

    • Vial A: Will likely remain cloudy or show minimal dissolution.

    • Vial B: Should turn into a clear, transparent solution .

  • Validation: If Vial B does not clear upon heating, your sample contains inorganic impurities or polymerized material.

Protocol B: Synthesis & Purification (The "Ethanol Switch")

This standard synthesis proves the solubility profile: reactants are soluble, the intermediate is soluble in hot EtOH, but the product crystallizes upon cooling.

  • Reactants: Mix Ethyl p-hydroxycinnamate (1 eq) and Hydrazine Hydrate (excess, ~5-10 eq) in Ethanol (10 volumes).

  • Reflux: Heat to reflux (

    
    C). The solution becomes homogeneous (High EtOH solubility).
    
  • Reaction Completion: Monitor by TLC.

  • Isolation: Stop heating. Allow the flask to cool to Room Temperature.

    • Mechanism: As Temp drops,

      
       (solubility product) decreases. The lattice energy dominates, and pHCAH crystallizes out as light yellow/white needles.
      
  • Anti-Solvent Finish (Optional): If yield is low, add cold water dropwise. This increases the polarity of the solvent mixture, forcing more hydrophobic pHCAH out of solution.

Applications in Drug Development

Understanding this solubility profile is critical for:

  • Schiff Base Synthesis: Reactions with aldehydes should be performed in refluxing ethanol with a catalytic amount of acid. The product often precipitates directly, simplifying isolation [3].

  • Bioavailability Formulations: Because pHCAH is poorly water-soluble, simple aqueous delivery is ineffective. Researchers must utilize co-solvent systems (e.g., DMSO/Water or PEG/Water) or encapsulate the molecule in liposomes to enhance bioavailability.

  • Analytical Standards: When preparing HPLC standards, dissolve the stock in Methanol or Ethanol first, then dilute with the mobile phase. Attempting to dissolve directly in an aqueous buffer will result in variable concentration due to incomplete dissolution.

References

  • Synthesis and Reactivity: Narang, R., et al. "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications." Current Medicinal Chemistry, 2012. Link (General hydrazide solubility and synthesis context).

  • Thermodynamics of Solubility: Delgado, D. R., & Martínez, F. "Thermodynamic study of the solubility of sodium sulfadiazine in some ethanol + water cosolvent mixtures."[1] Journal of Molecular Liquids, 2010.[2] Link (Demonstrates the "negative cosolvent" effect relevant to hydrophobic drugs in water/ethanol).

  • Parent Compound Properties: "p-Coumaric acid Physical Properties." PubChem Database, National Center for Biotechnology Information. Link (Establishes the baseline lipophilicity of the p-hydroxycinnamic core).

Sources

Exploratory

p-hydroxycinnamic acid hydrazide molecular weight and formula

A Structural and Synthetic Analysis for Drug Discovery Applications Executive Summary This technical guide provides a comprehensive physicochemical and synthetic profile of p-hydroxycinnamic acid hydrazide (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural and Synthetic Analysis for Drug Discovery Applications

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic profile of p-hydroxycinnamic acid hydrazide (also known as 4-hydroxycinnamic acid hydrazide). As a derivative of the phenylpropanoid class, this compound serves as a critical "scaffold intermediate" in medicinal chemistry. Its hydrazide moiety (-CONHNH₂) functions as a high-reactivity nucleophile, enabling the rapid construction of heterocyclic pharmacophores such as pyrazoles, oxadiazoles, and triazoles—structures essential in current anti-inflammatory and anticancer drug pipelines.

Part 1: Physicochemical Profile[1]

The following data establishes the baseline identity of the compound. Researchers should use these constants for Certificate of Analysis (CoA) verification.

ParameterSpecificationNotes
IUPAC Name (E)-3-(4-hydroxyphenyl)prop-2-enehydrazideTrans-isomer is the thermodynamic standard.
Common Name p-Hydroxycinnamic acid hydrazideOften abbreviated as pHCAH.
CAS Number 90557-60-1 Distinct from the parent acid (7400-08-0).
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol Monoisotopic Mass: 178.07
Physical State Crystalline SolidTypically off-white to pale yellow.
Melting Point > 220 °C (Decomposes)High lattice energy due to intermolecular H-bonding.
Solubility DMSO, DMF, Hot EthanolPoor solubility in water and non-polar solvents.
pKa (Predicted) ~9.5 (Phenolic OH)Hydrazide NH is weakly basic.

Part 2: Synthetic Pathway & Mechanism

The Core Logic

Direct conversion of p-hydroxycinnamic acid to its hydrazide using hydrazine hydrate is possible but often results in poor yields due to competitive salt formation (acid-base reaction). The industry-standard protocol utilizes an ester intermediate (nucleophilic acyl substitution) to drive the reaction forward.

Reaction Workflow Diagram

The following diagram illustrates the two-step synthesis: Esterification followed by Hydrazinolysis.

SynthesisPathway Reactant p-Hydroxycinnamic Acid (C9H8O3) Step1 Step 1: Esterification (EtOH / H+ Reflux) Reactant->Step1 Activation Intermediate Ethyl p-Hydroxycinnamate (Ester Intermediate) Step1->Intermediate -H2O Step2 Step 2: Hydrazinolysis (NH2NH2·H2O / Reflux) Intermediate->Step2 Nucleophilic Attack Product p-Hydroxycinnamic Acid Hydrazide Step2->Product -EtOH

Caption: Figure 1. Two-step synthetic pathway via ethyl ester intermediate to avoid acid-base neutralization.

Validated Experimental Protocol

Safety Precaution: Hydrazine hydrate is highly toxic and a potential carcinogen. All operations must be performed in a fume hood.

Step 1: Synthesis of Ethyl p-Hydroxycinnamate

  • Dissolve p-hydroxycinnamic acid (10 mmol) in absolute ethanol (30 mL).

  • Add catalytic sulfuric acid (0.5 mL).

  • Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Evaporate excess ethanol. Neutralize with NaHCO₃ solution.[1]

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the ester.

Step 2: Hydrazinolysis (The Critical Step)

  • Dissolution: Dissolve the ethyl ester (from Step 1) in ethanol (20 mL).

  • Reagent Addition: Add Hydrazine hydrate (99%, 50 mmol) dropwise. Note: A large excess (1:5 ratio) is used to prevent dimer formation.

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours.

    • Observation: The solution usually turns from clear to yellow, and a precipitate may begin to form.

  • Isolation: Cool the reaction mixture to 0°C (ice bath). The hydrazide will crystallize out.

  • Filtration: Filter the solid and wash with cold ethanol to remove unreacted hydrazine.

  • Purification: Recrystallize from ethanol/water if necessary to achieve >98% purity.

Part 3: Structural Characterization (Quality Control)

To validate the synthesis, the following spectroscopic signatures must be present.

Infrared Spectroscopy (FT-IR)
  • 3200–3350 cm⁻¹: Distinct doublet or broad band corresponding to the -NH-NH₂ stretching vibrations.

  • 1650–1670 cm⁻¹: Strong C=O (Amide I) peak. The shift to lower frequency (compared to esters ~1710 cm⁻¹) confirms hydrazide formation.

  • 1600–1620 cm⁻¹: C=C alkene stretch (conjugated).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 9.0–9.5 ppm (s, 1H): Amide -CONH - proton (Exchangeable with D₂O).

  • δ 4.0–4.5 ppm (s, 2H): Terminal -NH protons (Broad, exchangeable). Absence of this peak indicates failure or dimerization.

  • δ 7.3–7.5 ppm (d, 1H, J=16Hz): Vinylic proton (alpha to carbonyl). Large coupling constant confirms trans (E) geometry.

  • δ 6.3–6.5 ppm (d, 1H, J=16Hz): Vinylic proton (beta to carbonyl).

Part 4: Applications & Pharmacophore Design

The p-hydroxycinnamic acid hydrazide scaffold is rarely the final drug; it is a "warhead" precursor. Its value lies in its ability to lock the cinnamic acid backbone into rigid heterocyclic structures.

Derivative Workflow

The hydrazide nitrogen attacks electrophiles (aldehydes, isothiocyanates) to form bioactive libraries.

Applications Core p-Hydroxycinnamic Acid Hydrazide Branch1 + Aldehydes (R-CHO) Core->Branch1 Branch2 + CS2 / KOH Core->Branch2 Branch3 + Acetylacetone Core->Branch3 Prod1 Hydrazones / Schiff Bases (Antimicrobial / Antioxidant) Branch1->Prod1 Condensation Prod2 1,3,4-Oxadiazoles (Anticancer / Anti-inflammatory) Branch2->Prod2 Cyclization Prod3 Pyrazoles (COX-2 Inhibitors) Branch3->Prod3 Cyclocondensation

Caption: Figure 2. Divergent synthesis strategies utilizing the hydrazide scaffold for drug discovery.

Key Biological Mechanisms
  • Antioxidant Activity: The phenolic hydroxyl group (p-OH) acts as a radical scavenger. The hydrazide modification often enhances this by providing additional H-bond donors.

  • Caspase-3 Induction: Derivatives of this hydrazide have been shown to induce apoptosis in cancer cell lines (e.g., MCF-7) by upregulating Caspase-3 [1].

  • Enzyme Inhibition: The structural similarity to tyrosine allows these derivatives to dock into the active sites of enzymes like tyrosinase and xanthine oxidase.

References

  • Synthesis and biological evaluation of hydroxycinnamic acid hydrazide derivatives. Source: PubMed / Vertex AI Search Context: Establishes the anticancer potential and caspase-3 induction mechanism of this specific scaffold. URL:[Link] (Search Term: Hydroxycinnamic acid hydrazide caspase-3)

  • PubChem Compound Summary: P-hydroxycinnamic acid hydrazide. Source: National Library of Medicine Context: Verification of Formula (C9H10N2O2) and Molecular Weight (178.19).[2] URL:[Link] (Note: Link directs to parent/analog entry for structural verification).

  • Molaid Chemical Database. Source: Molaid Context: Confirmation of CAS 90557-60-1 for the specific hydrazide derivative.[2] URL:[Link]

  • Biological activities of hydrazide derivatives in the new millennium. Source: ResearchGate Context: Review of the broad antimicrobial and anti-inflammatory applications of hydrazide linkers in medicinal chemistry. URL:[Link]

Sources

Foundational

synthesis pathways for p-hydroxycinnamic acid hydrazide from ethyl p-coumarate

A Technical Guide to p-Hydroxycinnamic Acid Hydrazide Synthesis Executive Summary & Strategic Value -Hydroxycinnamic acid hydrazide (4-hydroxybenzohydrazide) is a critical pharmacophore in medicinal chemistry. It serves...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to p-Hydroxycinnamic Acid Hydrazide Synthesis

Executive Summary & Strategic Value

-Hydroxycinnamic acid hydrazide (4-hydroxybenzohydrazide) is a critical pharmacophore in medicinal chemistry. It serves as the immediate precursor for 

-acylhydrazones and Schiff bases that exhibit potent antitubercular, antifungal, and antioxidant activities.

This guide details the synthesis of


-hydroxycinnamic acid hydrazide from ethyl 

-coumarate via nucleophilic acyl substitution. Unlike generic protocols, this guide focuses on chemo-selectivity —specifically, how to drive the reaction toward the carbonyl attack while avoiding the competing Michael addition across the

-unsaturated system.
Mechanistic Principles: Controlling Chemo-Selectivity

To successfully synthesize the target, one must understand the competing electrophilic sites on the ethyl


-coumarate molecule.
  • Site A (Carbonyl Carbon): Hard electrophile. Subject to 1,2-addition (Nucleophilic Acyl Substitution). This yields the desired hydrazide.[1]

  • Site B (

    
    -Carbon):  Soft electrophile. Subject to 1,4-addition (Michael Addition). This yields an unwanted pyrazolidinone derivative or saturated hydrazide.
    

The Solution: Hydrazine is a potent "alpha-effect" nucleophile. Under kinetic control (reflux in protic solvent), the nucleophilic attack at the carbonyl (Site A) is significantly faster than the conjugate addition. The presence of the electron-donating


-hydroxyl group further deactivates the 

-carbon toward nucleophilic attack, effectively "protecting" the double bond.
Diagram 1: Reaction Mechanism & Selectivity

ReactionMechanism Ester Ethyl p-Coumarate (Starting Material) TS Tetrahedral Intermediate Ester->TS Nucleophilic Attack (1,2-Addition) Michael Michael Addition (Unwanted 1,4-Attack) Ester->Michael Slow Path Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->TS Product p-Hydroxycinnamic Acid Hydrazide TS->Product Elimination of Ethoxy Group Byproduct Ethanol (Leaving Group) TS->Byproduct

Figure 1: The mechanistic pathway highlights the kinetic preference for 1,2-addition (blue/green path) over the thermodynamically possible but kinetically slower Michael addition (gray path).

Experimental Methodology

This protocol is designed as a Self-Validating System . Each step includes a checkpoint to ensure the reaction is proceeding correctly before moving to the next stage.

3.1 Reagents & Materials
ComponentGrade/PurityRole
Ethyl

-coumarate
>98% HPLCSubstrate
Hydrazine Hydrate 80% or 99%Nucleophile (Excess required)
Ethanol (Absolute) Analytical GradeSolvent (Protic)
HCl (1M) StandardNeutralization/Washing
Ice Water DistilledPrecipitation medium
3.2 Step-by-Step Protocol

Step 1: Solvation & Activation

  • Action: Dissolve 0.01 mol (1.92 g) of ethyl

    
    -coumarate in 30 mL of absolute ethanol in a round-bottom flask.
    
  • Insight: Ethanol is chosen over aprotic solvents to stabilize the polar transition state of the hydrazinolysis.

  • Checkpoint: Ensure the solution is clear and homogeneous. If the ester does not dissolve, warm slightly to 40°C.

Step 2: Nucleophilic Addition

  • Action: Add 0.10 mol (approx. 3-5 mL) of hydrazine hydrate dropwise.

  • Stoichiometry Note: A 1:10 molar ratio (Ester:Hydrazine) is critical. Excess hydrazine prevents the formation of the dimer (

    
    -diacylhydrazine) where one hydrazine molecule attacks two ester molecules.
    
  • Safety: Hydrazine is toxic and a potential carcinogen. Perform in a fume hood.

Step 3: Reflux (The Kinetic Driver)

  • Action: Reflux the mixture at 78-80°C for 4 to 6 hours.

  • Validation (TLC): Check reaction progress every hour using TLC (Mobile phase: Chloroform:Methanol 9:1).

    • Success Indicator: Disappearance of the high

      
       ester spot and appearance of a lower 
      
      
      
      spot (hydrazide).

Step 4: Isolation & Purification

  • Action: Concentrate the reaction mixture to half its volume using a rotary evaporator. Pour the concentrate into 100 mL of crushed ice-water with vigorous stirring.

  • Mechanism: The hydrazide is significantly less soluble in cold water than the starting ester or hydrazine, forcing precipitation.

  • Action: Filter the precipitate, wash with cold water (2 x 20 mL) and cold ethanol (1 x 5 mL).

Step 5: Recrystallization

  • Action: Recrystallize from hot ethanol/water (8:2) if necessary.[2]

  • Final Form: Off-white to pale yellow crystals.

Diagram 2: Experimental Workflow

Workflow Start Start: Dissolve Ethyl p-Coumarate in Ethanol AddHydrazine Add Excess Hydrazine Hydrate (1:10 Ratio) Start->AddHydrazine Reflux Reflux at 80°C (4-6 Hours) AddHydrazine->Reflux TLC TLC Check: Ester Spot Gone? Reflux->TLC Continue Continue Reflux TLC->Continue No Quench Pour into Crushed Ice (Precipitation) TLC->Quench Yes Continue->Reflux Filter Filter & Wash (Cold Water/EtOH) Quench->Filter Final Dry & Characterize Filter->Final

Figure 2: The operational workflow emphasizes the critical TLC decision point to prevent under-reaction or over-processing.

Characterization & Quality Control

To ensure the product is suitable for downstream drug development, it must meet the following specifications.

4.1 Quantitative Data Summary
ParameterSpecificationMethod of Verification
Appearance Off-white crystalline powderVisual Inspection
Yield 75% - 85%Gravimetric
Melting Point 214 - 220 °C Capillary Method [1, 2]
Solubility Soluble in DMSO, MeOH; Insoluble in WaterSolubility Test
4.2 Spectroscopic Validation
  • IR Spectroscopy (KBr): Look for the characteristic doublet of the primary amine (

    
    ) around 3300-3200 cm
    
    
    
    and the amide carbonyl (
    
    
    ) stretch shifted to ~1660 cm
    
    
    (lower than the ester precursor at ~1710 cm
    
    
    ).
  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       9.0-10.0 ppm (Singlet, 
      
      
      
      and
      
      
      amide).
    • 
       4.0-4.5 ppm (Broad singlet, 
      
      
      
      ).
    • 
       6.3 and 7.5 ppm (Doublets, alkene protons, 
      
      
      
      Hz indicating trans geometry retention).
Troubleshooting & Critical Parameters
  • Issue: Low Yield / Oily Product.

    • Cause: Incomplete precipitation or presence of unreacted hydrazine.

    • Fix: Ensure the ice-water quench is voluminous (at least 5x reaction volume). Adjust pH to neutral if necessary (though hydrazine is basic, the product is an amide; extreme pH can affect solubility).

  • Issue: Melting Point Depression (< 210°C).

    • Cause: Contamination with the Michael addition byproduct or residual ester.

    • Fix: Recrystallize from Ethanol/Water. Ensure the reflux time was sufficient.

References
  • National Center for Biotechnology Information. (2014). Synthesis and biological evaluation of hydroxycinnamic acid hydrazide derivatives. PubMed.[1] Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic acid hydrazide Compound Summary. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of p-Hydroxycinnamoyl Hydrazones via Condensation with Aromatic Aldehydes

An Application Note for Drug Development Professionals Introduction and Scientific Principle p-Hydroxycinnamic acid, also known as p-coumaric acid, is a natural phenolic compound found abundantly in various plants and is...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction and Scientific Principle

p-Hydroxycinnamic acid, also known as p-coumaric acid, is a natural phenolic compound found abundantly in various plants and is a key precursor in the biosynthesis of many important secondary metabolites.[1][2] Its derivatives are widely explored for therapeutic applications. The hydrazide moiety is a crucial functional group in synthetic organic chemistry, often used as a building block for heterocyclic compounds and as a key component in molecules with significant biological activity.[3]

The reaction detailed herein is the formation of a hydrazone, a subclass of Schiff bases, through the condensation of p-hydroxycinnamic acid hydrazide with an aromatic aldehyde.[4] Hydrazones are characterized by the >C=N-NH- functional group and are recognized for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[5] The electrophilic carbon and nucleophilic nitrogen of the imine group in Schiff bases make them valuable for forming stable complexes and interacting with biological targets.[4]

This protocol leverages a classic acid-catalyzed nucleophilic addition-elimination reaction. The inherent reactivity of the aldehyde's carbonyl group is enhanced by the acid catalyst, making it more susceptible to nucleophilic attack by the terminal amine of the hydrazide. The subsequent dehydration of the unstable carbinolamine intermediate drives the reaction to completion, yielding the stable hydrazone product.[6]

Reaction Mechanism

The formation of a p-hydroxycinnamoyl hydrazone proceeds in two primary stages:

  • Nucleophilic Addition: The reaction is initiated by the addition of a weak acid catalyst (e.g., glacial acetic acid), which protonates the carbonyl oxygen of the aromatic aldehyde. This protonation increases the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of the p-hydroxycinnamic acid hydrazide, acting as a nucleophile, then attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable. In the acidic medium, the hydroxyl group is protonated, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and yielding the final, stable hydrazone product.

Reaction_Mechanism Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism cluster_reactants Hydrazide p-Hydroxycinnamic Acid Hydrazide (Nucleophile) Carbinolamine Carbinolamine Intermediate Hydrazide->Carbinolamine Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Activated_Aldehyde Protonated Aldehyde (Enhanced Electrophilicity) Aldehyde->Activated_Aldehyde + H⁺ H_plus H⁺ (Catalyst) Protonated_Intermediate Protonated Intermediate Carbinolamine->Protonated_Intermediate + H⁺ Product p-Hydroxycinnamoyl Hydrazone (Schiff Base) Protonated_Intermediate->Product - H₂O Water H₂O

Caption: Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism.

Materials and Equipment

Reagents
  • p-Hydroxycinnamic acid

  • Methanol (Absolute)

  • Sulfuric Acid (Concentrated, 98%)

  • Hydrazine Hydrate (80-100%)

  • Aromatic Aldehydes (e.g., 4-chlorobenzaldehyde, vanillin, salicylaldehyde)

  • Ethanol (95% or Absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Distilled or Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Solvents for TLC (e.g., ethyl acetate, hexane)

Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and flask

  • Filter paper

  • Glass funnel

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (graduated cylinders, pipettes)

  • Fume hood

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.

Protocol A: Synthesis of p-Hydroxycinnamic Acid Hydrazide (Starting Material)

This two-step procedure is for labs that prefer to synthesize the hydrazide starting material. If commercially available, proceed to Protocol B.

Step A1: Esterification of p-Hydroxycinnamic Acid

  • To a 250 mL round-bottom flask, add p-hydroxycinnamic acid (10.0 g, 60.9 mmol) and methanol (100 mL).

  • Stir the suspension until the solid is mostly dissolved.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring. Causality: Sulfuric acid acts as a catalyst for the Fischer esterification reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction's completion by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl p-hydroxycinnamate as a white solid.

Step A2: Hydrazinolysis of the Ester

  • In a 250 mL round-bottom flask, dissolve the methyl p-hydroxycinnamate (from Step A1) in ethanol (100 mL).

  • Add hydrazine hydrate (10 mL, ~200 mmol) to the solution. Causality: A large excess of hydrazine hydrate is used to drive the reaction towards the formation of the hydrazide.[7]

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The product will often precipitate out of the solution upon cooling.

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain p-hydroxycinnamic acid hydrazide as a white crystalline solid. Confirm purity by melting point and spectroscopic methods before proceeding.

Protocol B: General Synthesis of p-Hydroxycinnamoyl Hydrazones

This is the core protocol for the condensation reaction.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve p-hydroxycinnamic acid hydrazide (1.0 g, 5.6 mmol) in ethanol (30 mL). Gentle warming may be required.

  • Aldehyde Addition: Add an equimolar amount (5.6 mmol) of the selected aromatic aldehyde to the solution.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture using a Pasteur pipette. Causality: The acid catalyzes the condensation, speeding up the reaction rate significantly.[8]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) with constant stirring. The reaction time typically ranges from 2 to 5 hours.

  • Monitoring: Monitor the progress of the reaction using TLC. The disappearance of the starting materials (hydrazide and aldehyde) and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product often crystallizes out of the solution. If not, the volume can be reduced by half using a rotary evaporator, or the flask can be cooled in an ice bath to induce precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid product on the filter with a small amount of cold ethanol to remove any unreacted aldehyde and catalyst.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals in a vacuum oven to yield the final p-hydroxycinnamoyl hydrazone.

Workflow and Characterization

The overall process from reactants to the final characterized product is outlined below.

Caption: Figure 2: General Experimental Workflow.

Product Characterization

Confirm the identity and purity of the synthesized hydrazones using standard analytical techniques:

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.

  • FT-IR Spectroscopy: Look for the appearance of a strong C=N (imine) stretching vibration (typically 1600-1625 cm⁻¹) and the N-H stretching band (around 3200-3300 cm⁻¹). The characteristic C=O stretch of the amide group should remain (around 1650-1680 cm⁻¹).[9]

  • ¹H NMR Spectroscopy: The key diagnostic signal is a singlet for the azomethine proton (-N=CH-) which typically appears between δ 8.0-9.0 ppm. The amide N-H proton signal will also be present, often as a broad singlet at lower field (δ 11.0-12.0 ppm).[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (M+ or M+H⁺ peak).

Example Syntheses and Data

The following table summarizes expected results for the reaction of p-hydroxycinnamic acid hydrazide with various substituted aromatic aldehydes, based on established literature.[7][9][10]

Aromatic AldehydeProduct NameTypical Yield (%)Melting Point (°C)
4-Chlorobenzaldehyde(E)-N'-(4-chlorobenzylidene)-3-(4-hydroxyphenyl)propenohydrazide85-92%240-242
Vanillin (4-hydroxy-3-methoxybenzaldehyde)(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)propenohydrazide80-90%260-262
Salicylaldehyde (2-hydroxybenzaldehyde)(E)-N'-(2-hydroxybenzylidene)-3-(4-hydroxyphenyl)propenohydrazide88-95%272-273

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Insufficient catalyst. 4. Product is soluble in the reaction solvent.1. Increase reflux time; monitor closely with TLC. 2. Check the purity of hydrazide and aldehyde. 3. Add an extra drop of glacial acetic acid. 4. After cooling, reduce solvent volume or add a non-polar co-solvent (e.g., water) to induce precipitation.
Oily Product / Fails to Crystallize 1. Presence of impurities. 2. Incorrect recrystallization solvent.1. Wash the crude product thoroughly. 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. 3. Experiment with different recrystallization solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).
Impure Product (from NMR/TLC) 1. Incomplete reaction. 2. Inefficient purification.1. Ensure the reaction has gone to completion before work-up. 2. Repeat the recrystallization step. If impurities persist, consider column chromatography (silica gel).

References

  • Taylor & Francis. (2016, November 11). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Taylor & Francis Online. [Link]

  • ResearchGate. (2025, August 6). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine | Request PDF. [Link]

  • National Institutes of Health. (2016, February 17). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. [Link]

  • Hussain, M., et al. Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes. Asian Journal of Chemistry. [Link]

  • Research Trend. (2022, December 15). Coumarin Hydrazide: Chemistry, Synthesis and Pharmacological Activities - A Review. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Journal of Scientific and Innovative Research. (2013, August 10). Biological Potential of Synthetic Hydrazide Based Schiff Bases. [Link]

  • Scientific Research Publishing. (2013, November 28). Biological Activities of Schiff Bases and their Complexes: A Review of Recent Works. SCIRP. [Link]

  • R Discovery. (2024, March 6). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. [Link]

  • E3S Web of Conferences. Synthesis and Performances of Hydrocinnamic Acid Derivatives Containing Alkyl Dihydrazide. [Link]

  • GSC Online Press. (2022, December 21). Biological applications of Schiff bases: An overview. [Link]

  • ResearchGate. New process for synthesis of p-hydroxycinnamic acid. [Link]

  • National Institutes of Health. Characterization of p-Hydroxycinnamate Catabolism in a Soil Actinobacterium. PMC. [Link]

  • National Institutes of Health. (2020, January 10). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PMC. [Link]

  • National Institutes of Health. (2020, September 25). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]

  • National Institutes of Health. (2020, August 17). A review on biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. Hydrazones: Synthesis, biological activity and their spectral characterization. [Link]

  • Frontiers. (2018, August 21). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. [Link]

  • Academia.edu. (2021, January 22). Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study. [Link]

  • The Open Repository @ Binghamton. Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. [Link]

  • Google Patents.
  • ResearchGate. Reactions with coumarin VII. [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • National Institutes of Health. Biological Activities of Hydrazone Derivatives. PMC. [Link]

  • National Institutes of Health. (2011, November 1). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PMC. [Link]

  • ResearchGate. (2015, October 2). Synthesis and Characterization of Hydrazones, Pyrazoles and Pyrazolones from 8-Amino-6-Chloro Coumarine. [Link]

Sources

Application

preparation of pyrazole derivatives using p-hydroxycinnamic acid hydrazide

Application Note: Strategic Synthesis of Pyrazole Derivatives via p-Hydroxycinnamic Acid Hydrazide Executive Summary This application note details the modular synthesis of pyrazole-tethered p-hydroxycinnamic acid derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyrazole Derivatives via p-Hydroxycinnamic Acid Hydrazide

Executive Summary

This application note details the modular synthesis of pyrazole-tethered p-hydroxycinnamic acid derivatives. p-Hydroxycinnamic acid (p-coumaric acid) is a ubiquitous phenolic secondary metabolite with established antioxidant and antimicrobial profiles.[1] By converting this scaffold into a p-hydroxycinnamic acid hydrazide intermediate, researchers can access a diverse library of pyrazole derivatives via cyclocondensation with 1,3-dicarbonyl electrophiles. This guide provides a validated, step-by-step protocol for the esterification, hydrazinolysis, and subsequent heterocyclization, supported by mechanistic insights and troubleshooting parameters.

Strategic Retrosynthesis & Pathway

The synthesis relies on the Knorr Pyrazole Synthesis logic. The carboxylic acid moiety of p-coumaric acid is unsuitable for direct condensation with 1,3-diketones; it must first be activated as an ester and then converted to a nucleophilic hydrazide.

The Pathway:

  • Activation: Acid-catalyzed esterification of p-coumaric acid.

  • Functionalization: Nucleophilic acyl substitution with hydrazine hydrate to form the hydrazide.

  • Cyclization: Condensation of the hydrazide with

    
    -dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) to yield the pyrazole core.
    

SynthesisPathway Acid p-Hydroxycinnamic Acid Ester Methyl/Ethyl Ester Acid->Ester MeOH, H2SO4 Reflux, 6h Hydrazide p-Hydroxycinnamic Acid Hydrazide Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Pyrazole Target Pyrazole Derivative Hydrazide->Pyrazole 1,3-Dicarbonyl (e.g., Acetylacetone) AcOH/EtOH

Figure 1: Modular synthetic workflow from p-coumaric acid to pyrazole derivatives.

Phase I: Synthesis of the Precursor (Hydrazide)

The direct reaction of carboxylic acids with hydrazine often yields salts rather than hydrazides. Therefore, the ester intermediate is critical.

Step 1: Methyl Ester Formation (Fischer Esterification)
  • Reagents: p-Coumaric acid (10 mmol), Methanol (dry, 20 mL), Conc.

    
     (catalytic, 0.5 mL).
    
  • Protocol:

    • Dissolve p-coumaric acid in dry methanol in a round-bottom flask.

    • Add concentrated sulfuric acid dropwise with stirring.

    • Reflux the mixture for 5–8 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 7:3).

    • Workup: Concentrate methanol under reduced pressure. Pour residue into ice-cold water (50 mL). Neutralize with saturated

      
       to precipitate the ester. Filter, wash with cold water, and dry.
      
    • Yield Expectation: 85–92%.

Step 2: Hydrazinolysis
  • Reagents: Methyl p-coumarate (from Step 1), Hydrazine hydrate (99%, 2.0 equiv), Ethanol (Absolute).

  • Protocol:

    • Suspend the methyl ester in absolute ethanol (10 mL/g of ester).

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux for 4–6 hours. The solution typically clears before a solid precipitate (the hydrazide) begins to form.

    • Workup: Cool to room temperature. Pour into crushed ice. The hydrazide will crystallize.

    • Filter and wash with cold ethanol to remove excess hydrazine. Recrystallize from ethanol if necessary.

    • Validation: Melting point typically >200°C (decomposes). IR should show sharp

      
       and 
      
      
      
      bands (
      
      
      ).

Phase II: Pyrazole Library Generation

This phase utilizes the hydrazide as a dinucleophile. The choice of 1,3-dicarbonyl determines the substitution pattern on the pyrazole ring.

Protocol A: Synthesis of 3,5-Dimethylpyrazole Derivative
  • Substrate: Acetylacetone (2,4-Pentanedione).

  • Mechanism: Cyclocondensation involving nucleophilic attack of the hydrazide terminal nitrogen on a carbonyl carbon, followed by dehydration and ring closure.

Step-by-Step:

  • Dissolution: Dissolve p-hydroxycinnamic acid hydrazide (0.01 mol) in ethanol (20 mL).

  • Addition: Add acetylacetone (0.012 mol) dropwise.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid (GAA) to catalyze the dehydration steps.

  • Reaction: Reflux for 4–6 hours.

    • Checkpoint: Monitor TLC for the disappearance of the hydrazide spot.

  • Isolation: Concentrate the solvent to 50% volume. Cool in an ice bath. The pyrazole derivative often precipitates as a white/off-white solid.

  • Purification: Recrystallize from ethanol/DMF mixtures.

Protocol B: Synthesis of Pyrazolone Derivative
  • Substrate: Ethyl Acetoacetate.

  • Note: Reaction with

    
    -keto esters typically yields a pyrazolone (specifically a 5-pyrazolone structure) due to the elimination of ethanol rather than water at the ester site.
    
  • Conditions: Similar to Protocol A, but often requires slightly longer reflux times (6–8 hours).

Mechanistic Validation & Logic

The formation of the pyrazole ring proceeds through a hydrazone intermediate. The regioselectivity is generally driven by the initial attack of the more nucleophilic terminal amino group (


) of the hydrazide on the more electrophilic carbonyl of the diketone.

Mechanism Step1 Hydrazide Nucleophilic Attack (Terminal NH2 attacks Carbonyl) Step2 Hydrazone Intermediate (Formation of C=N bond) Step1->Step2 - H2O Step3 Intramolecular Cyclization (Amide NH attacks second Carbonyl) Step2->Step3 Ring Closure Step4 Dehydration (-H2O) Aromatization Step3->Step4 Final Pyrazole

Figure 2: Mechanistic cascade of the Knorr-type cyclocondensation.

Analytical Characterization

To ensure the integrity of the synthesized derivatives, compare spectral data against the following expected parameters.

TechniqueFunctional GroupExpected Signal / Observation
FT-IR Hydrazide (Precursor)Doublet

(

), Amide I

FT-IR Pyrazole (Product)Disappearance of

(if acetylacetone used),

stretch

1H NMR Pyrazole RingSinglet at

6.0–6.5 ppm (C4-H of pyrazole)
1H NMR Methyl GroupsSinglets at

2.1–2.5 ppm (if acetylacetone used)
1H NMR Phenolic OHBroad singlet

9.0–10.0 ppm (Confirming scaffold integrity)
1H NMR Alkene (Cinnamic)Doublets at

6.5 and 7.6 ppm (

, trans-isomer)

Critical Quality Attribute (CQA): The retention of the trans-double bond geometry (cinnamic moiety) is crucial. Standard reflux conditions generally preserve this unsaturation.

References

  • Joshi, Y.C., et al. (2004). "Synthesis of Novel Pyrazole Derivatives from Diaryl 1,3-Diketones." Heterocyclic Communications. (Demonstrates the fundamental reaction of hydrazides with 1,3-diketones).

  • Razzaghi-Asl, N., et al. (2013). "Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships." Current Medicinal Chemistry. (Provides context on the biological importance of the p-coumaric scaffold).

  • Sener, A., et al. (2005).[2] "Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds." Journal of Heterocyclic Chemistry. (Validates hydrazide handling and cyclization protocols).

  • Shen, L., et al. (2012). "Synthesis of 1,3-disubstituted pyrazoles using ionic liquid." Journal of Chemical and Pharmaceutical Research. (Alternative green chemistry protocols for pyrazole synthesis).

Sources

Method

Application Notes and Protocols for the DPPH Antioxidant Activity Assay of p-Hydroxycinnamic Acid Hydrazides

Introduction: The Pursuit of Potent Antioxidants In the fields of drug discovery, nutraceuticals, and materials science, the relentless pursuit of novel antioxidant compounds is driven by the need to combat oxidative str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Potent Antioxidants

In the fields of drug discovery, nutraceuticals, and materials science, the relentless pursuit of novel antioxidant compounds is driven by the need to combat oxidative stress, a key factor in the pathogenesis of numerous diseases and the degradation of materials.[1][2] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[1] Phenolic compounds, particularly hydroxycinnamic acids, are a well-established class of antioxidants due to their ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical.[3] To enhance their biological activity and tune their physicochemical properties, medicinal chemists often synthesize derivatives of these natural scaffolds. Among these, p-hydroxycinnamic acid hydrazides have emerged as a promising class of antioxidants, warranting a robust and reliable method for the evaluation of their radical scavenging potential.[4][5]

This document provides a comprehensive guide to the 2,2-diphenyl-1-picrylhydrazyl (DPPH) antioxidant activity assay, specifically tailored for the analysis of p-hydroxycinnamic acid hydrazides. It is intended for researchers, scientists, and drug development professionals seeking to accurately quantify the antioxidant capacity of these synthetic compounds.

Scientific Principles and Rationale

The DPPH Radical Scavenging Assay: A Foundational Tool

The DPPH assay is a simple, rapid, and widely used spectrophotometric method for screening the antioxidant activity of various compounds.[1] The core of the assay is the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), which possesses a deep violet color in solution due to its unpaired electron, with a characteristic absorbance maximum around 517 nm.[1][6]

When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process neutralizes the free radical, converting it to its reduced form, 2,2-diphenyl-1-picrylhydrazine (DPPH-H). This reduction is accompanied by a stoichiometric loss of the violet color, resulting in a pale yellow solution. The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant.[1][6]

p-Hydroxycinnamic Acid Hydrazides: A Structural Perspective on Antioxidant Activity

p-Hydroxycinnamic acids, such as p-coumaric, caffeic, and ferulic acids, are known for their antioxidant properties, primarily attributed to the phenolic hydroxyl group. The modification of the carboxylic acid group into a hydrazide moiety (-CONHNH₂) can significantly influence the molecule's antioxidant capacity and other biological activities.

The antioxidant mechanism of p-hydroxycinnamic acid hydrazides in the DPPH assay is predominantly believed to be through a Hydrogen Atom Transfer (HAT) mechanism. The N-H bond of the hydrazide group, in addition to the phenolic O-H group, can act as a hydrogen donor to the DPPH radical. The resulting radical on the hydrazide is stabilized by resonance.

Structure-activity relationship (SAR) studies have shown that the number and position of hydroxyl groups on the aromatic ring are critical for the radical scavenging activity of these hydrazide derivatives. Generally, a greater number of hydroxyl groups leads to higher antioxidant activity. Conversely, the carbonyl group of the hydrazide moiety has been suggested to have a negative influence on the antiradical activity in some contexts.

The synthesis of hydrazide derivatives is a key strategy in medicinal chemistry to create compounds with enhanced biological profiles. The hydrazone/hydrazide scaffold is considered a "privileged" structure, as it is present in numerous compounds with a wide range of pharmacological activities, including antioxidant, antimicrobial, and anticancer properties.[4][7]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well microplate format, which is ideal for high-throughput screening of multiple compounds and concentrations.

Materials and Reagents
  • DPPH (2,2-diphenyl-1-picrylhydrazyl): High-purity powder.

  • p-Hydroxycinnamic Acid Hydrazide Samples: Synthesized and purified compounds to be tested.

  • Reference Antioxidant: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid.

  • Solvent: Anhydrous methanol or ethanol (spectrophotometric grade).

  • Equipment:

    • 96-well clear, flat-bottom microplates.

    • Microplate reader capable of measuring absorbance at 517 nm.

    • Calibrated single and multichannel micropipettes.

    • Vortex mixer.

    • Analytical balance.

    • Aluminum foil.

Reagent Preparation
  • DPPH Stock Solution (0.2 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve in 50 mL of methanol in a volumetric flask.

    • Wrap the flask in aluminum foil to protect it from light. This solution should be prepared fresh daily.

  • DPPH Working Solution (0.1 mM):

    • Dilute the DPPH stock solution 1:1 with methanol.

    • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.1. Adjust the concentration if necessary.

  • Test Compound Stock Solutions (e.g., 1 mg/mL):

    • Accurately weigh the p-hydroxycinnamic acid hydrazide derivative.

    • Dissolve in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

  • Reference Antioxidant Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of Trolox or ascorbic acid in methanol at a concentration of 1 mg/mL.

Assay Procedure
  • Preparation of Serial Dilutions:

    • In a separate 96-well plate or in microcentrifuge tubes, prepare a series of dilutions of the test compounds and the reference antioxidant from their respective stock solutions. A typical concentration range to start with is 1 to 100 µg/mL.

  • Microplate Setup:

    • Design a plate map to include wells for blanks, controls, reference standards, and test samples at various concentrations. It is highly recommended to perform all measurements in triplicate.

    • Blank wells: Add 200 µL of methanol.

    • Control wells (A_control): Add 100 µL of methanol and 100 µL of DPPH working solution.

    • Test sample wells (A_sample): Add 100 µL of each sample dilution and 100 µL of DPPH working solution.

    • Reference standard wells: Add 100 µL of each reference antioxidant dilution and 100 µL of DPPH working solution.

  • Incubation:

    • Mix the contents of the wells thoroughly by gentle pipetting.

    • Cover the plate and incubate in the dark at room temperature for 30 minutes. The incubation time may need to be optimized for slower-reacting compounds.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the test compound).

  • A_sample is the absorbance of the DPPH solution with the test compound.

Determination of IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity.

  • Plot the % scavenging activity against the corresponding concentrations of the test compound.

  • Use non-linear regression analysis to fit the data to a dose-response curve.

  • The IC₅₀ value can be determined from the equation of the curve by calculating the concentration at which the scavenging activity is 50%.

Alternatively, a linear regression can be performed on the linear portion of the curve to estimate the IC₅₀ value.

Data Presentation

Summarize the antioxidant activity data in a clear and concise table.

CompoundIC₅₀ (µg/mL) ± SD
p-Coumaric Acid Hydrazide[Insert experimental value]
Caffeic Acid Hydrazide[Insert experimental value]
Ferulic Acid Hydrazide[Insert experimental value]
Trolox (Reference)[Insert experimental value]
Ascorbic Acid (Reference)[Insert experimental value]

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical reaction, the following diagrams are provided.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_reagents Add DPPH Solution to all wells (except blank) prep_dpph->add_reagents prep_sample Prepare Serial Dilutions of Hydrazide Samples plate_setup Set up 96-well Plate: Blanks, Controls, Samples prep_sample->plate_setup prep_ref Prepare Serial Dilutions of Reference Antioxidant prep_ref->plate_setup plate_setup->add_reagents incubate Incubate 30 min in the dark add_reagents->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate % Scavenging Activity measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the DPPH assay of p-hydroxycinnamic acid hydrazides.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH DPPH• (Violet) DPPHH DPPH-H (Pale Yellow) DPPH->DPPHH + H• (from Antioxidant) Antioxidant Ar-OH (p-Hydroxycinnamic Acid Hydrazide) Antioxidant_Radical Ar-O• (Stabilized Radical) Antioxidant->Antioxidant_Radical - H•

Caption: Simplified mechanism of DPPH radical scavenging by a phenolic antioxidant.

Troubleshooting and Considerations

  • Low Reproducibility: Ensure thorough mixing of reagents in the wells. Check the calibration and performance of pipettes.

  • Absorbance Out of Range: The initial absorbance of the DPPH working solution should be within the linear range of the microplate reader. Adjust the concentration if necessary.

  • Compound Insolubility: If the test compounds are not fully soluble in methanol, DMSO can be used as a co-solvent. However, ensure that the final concentration of DMSO in the assay well is low (typically <1%) as it can interfere with the assay.

  • Color Interference: If the test compounds are colored and absorb at 517 nm, a sample blank (sample without DPPH) should be run for each concentration and the absorbance subtracted from the sample reading.

  • Light Sensitivity: DPPH is light-sensitive. All steps involving the DPPH solution should be performed in low-light conditions, and the incubation should be carried out in the dark.

Conclusion

The DPPH assay is a robust and efficient method for determining the antioxidant activity of p-hydroxycinnamic acid hydrazides. By following the detailed protocol and considering the underlying scientific principles, researchers can obtain reliable and reproducible data to guide the development of novel antioxidant agents. The structure-activity insights gained from such studies are invaluable for the rational design of next-generation therapeutics and functional materials.

References

  • Khatua, S., et al. (2017). Simplified Methods for Microtiter Based Analysis of In Vitro Antioxidant Activity. Asian Journal of Pharmaceutics, 11(2). Available at: [Link]

  • Müller, J., et al. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Polymers (Basel), 15(17), 3633. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant activities of hydrazones synthesized from benzoic and phenolic acids hydrazides and different aromatic aldehydes. Available at: [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Available at: [Link]

  • SciSpace. (n.d.). Synthesis of Cinnamanilide Derivatives and Their Antioxidant and Antimicrobial Activity. Available at: [Link]

  • Branković, J., Petrović, Z. D., & Petrović, V. P. (2023). Synthesis, Characterization, and Antioxidant Activity of the Selected Phenolic Hydrazone Derivatives. 26th Congress of SCTM. Available at: [Link]

  • Roginsky, V., & Lissi, E. A. (2005). Antioxidant activity of hydrazones with sterically hindered phenol fragments. Kinetics and Catalysis, 46, 343-350. Available at: [Link]

  • Özçelik, B., & Tufan, A. N. (2023). DPPH Radical Scavenging Assay. Processes, 11(8), 2248. Available at: [Link]

  • Stoyanov, S., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. International Journal of Molecular Sciences, 24(17), 13123. Available at: [Link]

  • Petrović, Z. D., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1662. Available at: [Link]

  • Boulebd, H., et al. (2025). Synthesis and radical scavenging activity of new phenolic hydrazone/hydrazide derivatives: Experimental and theoretical studies. ResearchGate. Available at: [Link]

  • Prieto, J. M. (2012). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]

  • Onwudiwe, D. C., & Egbujor, M. C. (2021). Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. Chemistry Research Journal, 6(5), 114-121. Available at: [Link]

  • Lawal, M., et al. (2021). In silico design of hydrazone antioxidants and analysis of their free radical-scavenging mechanism by thermodynamic studies. Structural Chemistry, 32(5), 1845-1860. Available at: [Link]

  • Podunavac-Kuzmanović, S., et al. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1110-1119. Available at: [Link]

  • Mohamed, M. R., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Journal of Chemical Health Risks, 13(4), 425-442. Available at: [Link]

  • Amarouche, H., et al. (2024). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 17(5), 105753. Available at: [Link]

Sources

Application

cytotoxicity testing of p-hydroxycinnamic acid hydrazide on MCF-7 cells

Application Note: Cytotoxicity Profiling of p-Hydroxycinnamic Acid Hydrazide (PHCAH) on MCF-7 Human Breast Adenocarcinoma Cells Part 1: Strategic Overview 1.1 Scientific Rationale p-Hydroxycinnamic acid (p-Coumaric acid)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Profiling of p-Hydroxycinnamic Acid Hydrazide (PHCAH) on MCF-7 Human Breast Adenocarcinoma Cells

Part 1: Strategic Overview

1.1 Scientific Rationale p-Hydroxycinnamic acid (p-Coumaric acid) is a ubiquitous phenolic compound with known antioxidant and weak anticancer properties. However, its therapeutic index is often limited by poor lipophilicity and rapid metabolism. The chemical modification of the carboxylic acid group into a hydrazide moiety (-CONHNH₂) creates p-hydroxycinnamic acid hydrazide (PHCAH).

This structural modification serves two critical functions in drug design:

  • Hydrogen Bonding: The hydrazide group acts as a donor/acceptor pharmacophore, enhancing affinity for biological targets such as tubulin or specific kinases (e.g., EGFR, VEGFR).

  • Lipophilicity & Stability: It improves cellular permeability compared to the parent acid, potentially lowering the IC50 from the high micromolar range (>100 µM) to a more potent therapeutic window (10–50 µM).

1.2 Scope of Application This protocol details the evaluation of PHCAH cytotoxicity on the MCF-7 cell line (ER+, PR+, HER2-). MCF-7 is the gold standard for hormone-dependent breast cancer research. The primary readout is metabolic viability using the MTT assay, validated by morphological assessment.

Part 2: Experimental Protocol

Materials & Reagent Preparation

Critical Solubility Note: Phenolic hydrazides are prone to oxidation and have limited solubility in aqueous media. Proper stock preparation is non-negotiable for reproducible data.

ReagentSpecificationPreparation / Storage
PHCAH >98% PurityStock: Dissolve 10 mM in 100% DMSO. Vortex until clear. Aliquot and store at -20°C. Do not freeze-thaw >3 times.
MCF-7 Cells Low Passage (<20)Maintain in DMEM High Glucose + 10% FBS + 1% Pen/Strep + 0.01 mg/mL Insulin.
MTT Reagent 5 mg/mLDissolve in PBS (pH 7.4).[1] Filter sterilize (0.22 µm). Store at 4°C in the dark (max 2 weeks).
Solubilizer DMSO100% Dimethyl Sulfoxide (Cell Culture Grade).
Positive Control Doxorubicin10 mM Stock in DMSO. Use at 1 µM working concentration.
Cell Culture & Seeding (Day 0)
  • Harvesting: Detach MCF-7 cells using Trypsin-EDTA (0.25%). Neutralize with complete media.

  • Counting: Ensure viability >95% using Trypan Blue exclusion.

  • Seeding Density: Plate 5,000 to 8,000 cells/well in a 96-well flat-bottom plate.

    • Senior Scientist Insight: MCF-7 cells can form clumps. Syringe-filter (21G needle) or vigorously pipette the suspension to ensure a single-cell suspension before plating. Clumping causes high variance in MTT data.

  • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS. Do not plate cells here. This prevents evaporation artifacts.

  • Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.

Compound Treatment (Day 1)
  • Dilution Scheme: Prepare serial dilutions of PHCAH in complete media immediately before use.

    • Target Concentrations: 0, 5, 10, 25, 50, 100, 200 µM.

    • Vehicle Control: Media + DMSO (Final concentration must be <0.5% to avoid solvent toxicity).

  • Application: Aspirate old media carefully. Add 100 µL of treatment media to triplicate wells.

  • Incubation: Incubate for 48 or 72 hours . (72 hours is recommended for hydrazides to observe late-stage apoptotic effects).

MTT Assay & Readout (Day 3/4)
  • Pulse: Add 20 µL of MTT stock (5 mg/mL) directly to each well (Final conc: 0.5 mg/mL).

  • Incubation: Incubate for 3–4 hours at 37°C. Look for purple formazan crystals.

    • Visual Check: If crystals are sparse in control wells, extend incubation by 1 hour.

  • Solubilization: Carefully aspirate the supernatant (do not disturb crystals).[2] Add 150 µL of 100% DMSO .

  • Dissolution: Shake plate on an orbital shaker for 10 minutes at room temperature.

  • Quantification: Measure absorbance (OD) at 570 nm (Reference: 630 nm).

Part 3: Mechanistic Visualization

The cytotoxicity of PHCAH is hypothesized to follow a "Dual-Hit" mechanism involving oxidative stress (ROS) and tubulin interference, leading to intrinsic apoptosis.

PHCAH_Mechanism PHCAH p-Hydroxycinnamic Acid Hydrazide (PHCAH) ROS ROS Generation (Oxidative Stress) PHCAH->ROS Redox Cycling Tubulin Tubulin Polymerization Interference PHCAH->Tubulin Binding Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Bcl2 Bcl-2 Downregulation Bax Upregulation Mito->Bcl2 Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Arrest->Apoptosis

Caption: Figure 1. Proposed Mechanism of Action. PHCAH induces cytotoxicity via simultaneous oxidative stress induction and cytoskeletal disruption, converging on the mitochondrial apoptotic pathway.

Part 4: Data Analysis & Troubleshooting

Calculation of IC50
  • Normalize Data: Calculate % Cell Viability using the formula:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.

  • Interpretation:

    • Potent: IC50 < 20 µM

    • Moderate: IC50 20–100 µM (Expected range for PHCAH)

    • Weak: IC50 > 100 µM

Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background (Blank) Protein precipitation or phenol red interference.Ensure complete media removal before adding DMSO. Use phenol-red free media for the assay step if available.
Low Signal in Controls Low seeding density or metabolic inhibition.Increase seeding to 10k/well. Check incubator CO₂ levels (5%).
High Variance (SEM) Pipetting error or "Edge Effect".Use multi-channel pipettes. Do not use outer wells. Vortex stock solutions thoroughly.
Precipitation PHCAH insolubility at high conc.Check wells under microscope before MTT addition. If precipitate is visible at >100µM, exclude those points.

Part 5: Experimental Workflow Diagram

Workflow cluster_0 Day 0: Setup cluster_1 Day 1: Treatment cluster_2 Day 3/4: Readout Seed Seed MCF-7 (5k cells/well) Incubate1 24h Incubation (Attachment) Seed->Incubate1 Prep Dilute PHCAH (DMSO < 0.5%) Incubate1->Prep Treat Apply Treatment (0 - 200 µM) Prep->Treat MTT Add MTT (3-4h) Treat->MTT Solubilize Add DMSO (Dissolve Crystals) MTT->Solubilize Read Read OD 570nm Solubilize->Read

Caption: Figure 2.[3][4][5] Step-by-step experimental timeline for the MTT cytotoxicity assay.

References

  • Niero, E. L., & Machado-Santelli, G. M. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of Experimental & Clinical Cancer Research, 32(1), 31. Link

  • Jaganathan, S. K., Supriyanto, E., & Mandal, M. (2013). Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells. World Journal of Gastroenterology, 19(43), 7726–7734. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[6] Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Abcam. MTT assay protocol for adherent and suspension cells. Link

  • Lafi, Z., et al. (2023). Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line.[7] PLOS ONE, 18(9), e0291981.[7] Link

Sources

Method

Application Note: A Comprehensive Guide to the Hydrazinolysis of Methyl p-Coumarate

This document provides an in-depth protocol for the synthesis of p-coumaric acid hydrazide from methyl p-coumarate via hydrazinolysis. Tailored for researchers in organic synthesis, medicinal chemistry, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth protocol for the synthesis of p-coumaric acid hydrazide from methyl p-coumarate via hydrazinolysis. Tailored for researchers in organic synthesis, medicinal chemistry, and drug development, this guide explains the underlying chemical principles, offers a detailed step-by-step procedure, and emphasizes critical safety measures required when handling hydrazine derivatives.

Introduction and Scientific Principle

Methyl p-coumarate is a naturally occurring phenolic compound recognized for its antioxidant, anti-inflammatory, and antifungal properties.[1] Its chemical structure, featuring a methyl ester, makes it an excellent precursor for synthesizing various derivatives. Hydrazinolysis is a robust chemical reaction that converts an ester into a corresponding hydrazide. This process is a cornerstone of medicinal chemistry for producing hydrazide and hydrazone derivatives, which are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism . The nitrogen atom of hydrazine hydrate, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl p-coumarate. This forms a tetrahedral intermediate, which subsequently collapses, leading to the elimination of a methoxide ion (CH₃O⁻) as the leaving group. The final product, p-coumaric acid hydrazide, is a stable, often crystalline solid, which serves as a versatile building block for further chemical modifications. The reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent.[5]

CRITICAL SAFETY PROTOCOL: Handling Hydrazine Hydrate

WARNING: Hydrazine hydrate is a hazardous chemical and must be handled with extreme caution. It is acutely toxic, corrosive, a suspected carcinogen, and a combustible liquid.[6][7][8] All personnel must be thoroughly trained in its handling and emergency procedures before commencing any work.

  • Engineering Controls : All manipulations involving hydrazine hydrate (weighing, transferring, and the reaction itself) must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.[9]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles and a full-face shield are mandatory.[7][9]

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile gloves, double-gloved). Consult the glove manufacturer's specifications for compatibility.[7][9]

    • Body Protection : A flame-resistant lab coat and closed-toe shoes are required. Ensure a safety shower and eyewash station are immediately accessible.[7]

  • Emergency Procedures :

    • Inhalation : Immediately move the affected person to fresh air and seek urgent medical attention.[6][8]

    • Skin Contact : Remove all contaminated clothing at once and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

    • Ingestion : DO NOT induce vomiting . Rinse the mouth with water and seek immediate medical attention.[6][8]

  • Waste Disposal : All hydrazine-containing waste, including rinsates and contaminated materials, must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.[9]

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeRecommended Supplier
Methyl p-coumarate≥98%Sigma-Aldrich
Hydrazine Hydrate (55-64%)ACS GradeFisher Scientific
Methanol (Anhydrous)ACS GradeVWR
Deionized Water--
n-HexaneACS GradeJ.T.Baker
Ethyl AcetateACS GradeJ.T.Baker
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Buchner funnel and filter flask--
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-
Step-by-Step Experimental Protocol
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl p-coumarate (e.g., 2.0 g, 11.2 mmol) in 30 mL of anhydrous methanol. Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Hydrazine Hydrate : Working in a fume hood, carefully add hydrazine hydrate (e.g., 2.2 mL, ~44.8 mmol, 4 equivalents) dropwise to the stirred solution. An excess of hydrazine is used to drive the reaction to completion.

  • Reflux : Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours.[5] The reason for refluxing is to provide the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the solvent.

  • Reaction Monitoring : The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The starting material (methyl p-coumarate) will have a higher Rf value than the more polar product (p-coumaric acid hydrazide). The reaction is complete when the spot corresponding to the starting material has disappeared.

  • Product Isolation :

    • After completion, remove the heating mantle and allow the flask to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring. This step causes the product, which is less soluble in water than in methanol, to precipitate out of the solution.

    • Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove excess hydrazine hydrate and other water-soluble impurities.

  • Purification :

    • The crude p-coumaric acid hydrazide can be purified by recrystallization.[3][10] Transfer the solid to a flask and add a minimal amount of hot ethanol or methanol to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of pure crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure p-coumaric acid hydrazide.

Workflow Visualization

Hydrazinolysis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization dissolve Dissolve Methyl p-Coumarate in Methanol add_hydrazine Add Hydrazine Hydrate (in Fume Hood) dissolve->add_hydrazine reflux Reflux for 4-6 hours (approx. 65-70 °C) add_hydrazine->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temp tlc->cool precipitate Precipitate in Ice Water cool->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize analysis Confirm Structure & Purity (NMR, IR, MS, MP) recrystallize->analysis

Caption: Experimental workflow for the synthesis of p-coumaric acid hydrazide.

Expected Results and Characterization

The procedure should yield p-coumaric acid hydrazide as a white to off-white crystalline solid. The structure and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Physical State White crystalline solid
Yield Typically 70-90%
Melting Point Literature values should be consulted for comparison.
FTIR (cm⁻¹) ~3300-3200 (N-H stretching), ~1640 (C=O amide I), ~1600 (aromatic C=C)
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to aromatic protons (~6.8-7.5 ppm), vinylic protons (~6.3-7.4 ppm), phenolic OH (~9.9 ppm), and hydrazide NH/NH₂ protons (~4.3 and 9.4 ppm).[11]
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of p-coumaric acid hydrazide (C₉H₁₀N₂O₂ = 178.18 g/mol ).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Insufficient heating or reaction time. - Loss of product during work-up.- Extend the reflux time and monitor carefully by TLC. - Ensure the reflux temperature is maintained. - Use ice-cold water for precipitation and washing to minimize product solubility.
Product is an Oil, Not a Solid - Presence of impurities. - Insufficient removal of solvent.- Triturate the oily product with a cold non-polar solvent like n-hexane or diethyl ether to induce solidification.[12] - Re-purify the product by recrystallization or column chromatography.
Impure Product (from NMR/TLC) - Incomplete reaction. - Inefficient purification.- Re-run the reaction ensuring an adequate excess of hydrazine hydrate. - Perform a second recrystallization using a different solvent system (e.g., aqueous ethanol).[10]

References

  • Hydrazine hydrate - SAFETY DATA SHEET. (2025, August 13). Fisher Scientific.
  • Material Safety Data Sheet - HYDRAZINE HYDR
  • hydrazine hydr
  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014, September 29). Thermo Fisher Scientific.
  • Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico.
  • Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. (2025). BenchChem.
  • Shaji, N., et al. (2022). Coumarin Hydrazide: Chemistry, Synthesis and Pharmacological Activities - A Review. International Journal of Research and Review, 9(12).
  • Narang, R., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p- coumaric acid derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Teixeira, C., et al. (2022).
  • Application Notes and Protocols: Chemical Synthesis of Methyl p-Coumarate
  • Tatić, B., et al. (2021). Green One-Pot Synthesis of Coumarin-Hydroxybenzohydrazide Hybrids and Their Antioxidant Potency. Molecules.
  • How to purify hydrazone? (2020, August 31).
  • The Discovery, Isolation, and Technical Profile of Methyl p-Coumarate: A Comprehensive Guide. (2025). BenchChem.
  • Khan, I., et al. (2023). Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies. RSC Advances.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: p-Hydroxycinnamic Acid Hydrazide Synthesis

Ticket ID: PHCH-SYN-001 Status: Open Subject: Optimization of Yield and Purity in Hydrazinolysis of p-Hydroxycinnamic Esters[1] Executive Summary The synthesis of p-hydroxycinnamic acid hydrazide (4-hydroxycinnamic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PHCH-SYN-001 Status: Open Subject: Optimization of Yield and Purity in Hydrazinolysis of p-Hydroxycinnamic Esters[1]

Executive Summary

The synthesis of p-hydroxycinnamic acid hydrazide (4-hydroxycinnamic acid hydrazide) typically proceeds via the hydrazinolysis of ethyl or methyl p-hydroxycinnamate.[1] While theoretically straightforward, this reaction often suffers from moderate yields (50–60%) due to two competing factors:

  • Electronic Deactivation: The p-hydroxyl group acts as an electron-donating group (EDG), reducing the electrophilicity of the ester carbonyl.

  • Competing Michael Addition: The

    
    -unsaturated system allows hydrazine to attack the 
    
    
    
    -carbon (1,4-addition) rather than the carbonyl (1,2-addition), leading to pyrazolidinone side products.[1][2]

This guide provides an optimized Standard Operating Procedure (SOP) to boost yields to >85% and a Troubleshooting Matrix to resolve common failure modes.

Optimized Experimental Protocols

Method A: Standard Thermal Reflux (High Reliability)

Recommended for scale-up (>10g) where microwave reactors are unavailable.[1][2]

ParameterSpecificationRationale
Substrate Ethyl p-hydroxycinnamateEthyl esters generally offer better solubility in ethanol than methyl esters.[1]
Reagent Hydrazine Hydrate (80% or 64% aq.)[1][2]Critical: Use 10–15 equivalents . High concentration drives the kinetic 1,2-attack over the thermodynamic 1,4-Michael addition.[1]
Solvent Absolute EthanolProtic solvents facilitate proton transfer, stabilizing the tetrahedral intermediate during acyl substitution.
Atmosphere Nitrogen (

) or Argon
Prevents oxidation of the phenol group to quinones (browning).[1]
Time/Temp Reflux (

C) for 4–6 hours
Sufficient energy to overcome electronic deactivation without promoting extensive polymerization.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of ethyl p-hydroxycinnamate in 20 mL of absolute ethanol. Flush the flask with

    
    .
    
  • Addition: Add 100–150 mmol (approx. 5–7.5 mL) of hydrazine hydrate dropwise at room temperature.

    • Note: A large excess is mandatory to prevent the formation of bis-hydrazides (dimers).[1]

  • Reaction: Heat to reflux (

    
    C oil bath). Monitor via TLC (System: Ethyl Acetate/Hexane 3:1).[1] The starting ester (
    
    
    
    ) should disappear; product (
    
    
    ) will appear.[1]
  • Isolation:

    • Cool reaction mixture to

      
      C (ice bath).
      
    • The product typically precipitates as a white/off-white solid.

    • Filter and wash with cold ethanol (2x) and diethyl ether (1x) to remove residual hydrazine.[1]

  • Purification: If the product is colored, recrystallize from Ethanol:Water (9:1).[2]

Method B: Microwave-Assisted Synthesis (High Yield)

Recommended for small scale (<5g) and rapid optimization.[1][2]

  • Conditions: Irradiate mixture (Ester + 10 eq.

    
     in EtOH) at 140 W / 
    
    
    
    C
    for 10–15 minutes .
  • Yield Impact: Often increases yield to 90–95% by accelerating the rate-determining step (nucleophilic attack) significantly faster than side-reaction pathways [1, 2].[1]

Troubleshooting Matrix

Use this guide to diagnose specific experimental failures.

Symptom Probable Cause Corrective Action
Sticky Gum / Oil (No Precipitate)Michael Addition Side Product: Formation of 3-pyrazolidinone derivatives due to attack on the double bond.[1]1. Use a higher excess of hydrazine (increase to 20 eq).[1] 2. Reduce reaction time (switch to Microwave Method). 3. Triturate the oil with cold diethyl ether to induce crystallization.
Low Yield (<50%) Bis-hydrazide Formation: Two ester molecules reacting with one hydrazine.[1]Dilution Principle: Increase solvent volume (0.2 M concentration) and ensure hydrazine is in large excess (>10 eq).[1]
Brown/Yellow Product Phenolic Oxidation: Formation of quinoid species due to air exposure.1. Strictly use inert atmosphere (

).[1] 2. Add a trace amount (0.1%) of Sodium Bisulfite (

) during workup to reduce quinones.[1]
Incomplete Reaction Electronic Deactivation: Phenol group reduces ester reactivity.1. Extend reflux time. 2. Advanced: Acetylate the phenol first (make ethyl p-acetoxycinnamate).[1] The acetoxy group is electron-withdrawing, activating the ester. Deprotection occurs in situ with hydrazine.

Mechanistic Logic & Pathway Visualization

Understanding the competition between the Desired Pathway (1,2-Addition) and the Parasitic Pathway (1,4-Addition) is key to yield improvement.[1]

ReactionPathway Start Ethyl p-Hydroxycinnamate Target p-Hydroxycinnamic Acid Hydrazide (Target Product) Start->Target 1,2-Addition (Kinetic) Fast at High [N2H4] Side1 Michael Adduct (Saturated Hydrazide) Start->Side1 1,4-Addition (Thermodynamic) Slow, favored by low [N2H4] Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Start Side2 Pyrazolidinone (Cyclized Side Product) Side1->Side2 Cyclization

Figure 1: Reaction pathway competition.[1] High concentrations of hydrazine favor the green (kinetic) pathway, while low concentrations or prolonged heating without excess reagent favor the red (Michael addition) pathway.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use p-coumaric acid directly instead of the ester? A: Direct reaction of the acid with hydrazine is inefficient and requires high temperatures (


C) or coupling agents (EDC/HOBt).[1] The acid chloride route involves 

, which will attack the phenolic hydroxyl group. The ester route is the most chemoselective and highest yielding for this specific substrate [3].

Q2: How do I remove residual hydrazine? It is toxic. A: Hydrazine hydrate is carcinogenic and toxic.

  • Wash: The solid product should be washed thoroughly with water and cold ethanol.

  • Quench: Treat the mother liquor (filtrate) with dilute sodium hypochlorite (bleach) to oxidize hydrazine to nitrogen gas before disposal.[1][2]

Q3: My product melting point is lower than reported (Reported: ~218-220°C). Why? A: This usually indicates contamination with the Michael adduct (pyrazolidinone derivative) or trapped solvent. Recrystallize from 90% Ethanol. If the melting point remains sharp but wrong (e.g., ~180°C), check NMR for the disappearance of the alkene protons (


 6.3–7.6 ppm doublet pair); if they are missing, you have saturated the double bond via side reaction.

Q4: Why does the reaction turn orange? A: The phenoxide anion (generated by the basicity of hydrazine) is often yellow/orange. This is normal during the reaction. However, if the isolated solid is orange, it indicates oxidation. Acidifying the crude mixture slightly (to pH 6) during workup can sometimes revert the color, but inert atmosphere prevention is better.

References

  • Shantier, S. W., et al. (2022).[1][2][3][4] "Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus." Journal of Applied Pharmaceutical Research, 10(1), 29–37.[1][4] Link

  • Narayana, B., et al. (2010).[1][2] "Microwave assisted synthesis of some new hydrazides and their derivatives." Asian Journal of Chemistry. (General reference for microwave acceleration in hydrazinolysis).

  • Moghaddam, F. M., et al. (2018).[1][2] "Sustainable Synthesis of p-Hydroxycinnamic Diacids...". Frontiers in Chemistry. (Discusses Knoevenagel/Ester precursors).[1][2][5][6][7] Link

  • Organic Chemistry Portal. "Michael Addition." (Mechanistic background on 1,4-addition competition). Link

Sources

Optimization

troubleshooting low solubility of p-hydroxycinnamic acid hydrazide in DMSO

Topic: Troubleshooting Low Solubility in DMSO Compound: p-Hydroxycinnamic Acid Hydrazide (pHCAH) CAS Registry (Parent Acid): 7400-08-0 (p-Coumaric acid); Hydrazide derivatives often custom synthesized.[1] Chemical Class:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility in DMSO Compound: p-Hydroxycinnamic Acid Hydrazide (pHCAH) CAS Registry (Parent Acid): 7400-08-0 (p-Coumaric acid); Hydrazide derivatives often custom synthesized.[1] Chemical Class: Phenolic Hydrazide / Phenylpropanoid Derivative.

Executive Summary & Solubility Dashboard

The Issue: Users frequently report that p-hydroxycinnamic acid hydrazide (pHCAH) fails to dissolve in DMSO at expected concentrations (10–50 mM), often forming a persistent suspension or gelling upon cooling.[1]

The Root Cause: This compound possesses a "Solubility Paradox." While it contains polar groups (phenolic -OH, hydrazide -NH-NH₂), these groups form a robust intermolecular hydrogen-bonding network (high crystal lattice energy).[1] DMSO must compete with these internal bonds to solvate the molecule. If the DMSO contains even trace water (hygroscopic absorption), the water acts as a potent anti-solvent for the hydrophobic styryl backbone, causing precipitation.

Quick Reference Data
ParameterValue / StatusNotes
Target Concentration 10 – 50 mM>50 mM requires heating and is metastable.[1]
Est. Max Solubility ~15–25 mg/mLIn anhydrous DMSO at 25°C.
Critical Solvent Req. Anhydrous (<0.1% H₂O)Standard "bottle" DMSO often fails.
Dissolution Method Heat-Cycle + SonicationKinetic energy is required to break lattice.[1]
Stability Warning Oxidation SensitiveHydrazides and phenols oxidize in air/light.

Diagnostic & Troubleshooting (Q&A)

Phase 1: The "Invisible" Barrier (Solvent Integrity)

Q: I am using fresh DMSO from the bottle. Why is the compound still not dissolving? A: "Fresh" is a relative term. DMSO is aggressively hygroscopic.[2][3]

  • Mechanism: At 60% relative humidity, DMSO can absorb significant water weight within hours of being uncapped. pHCAH has a hydrophobic "styryl" core. Water molecules cluster around this core (hydrophobic effect), increasing the energy penalty for dissolution.

  • Diagnostic: Does your solution look "hazy" or exhibit the Tyndall effect (scattering light)? This indicates micro-precipitation caused by water.

  • Solution: Use anhydrous DMSO packed under argon/nitrogen. If using a stock bottle, add 3Å or 4Å molecular sieves (activated) to the solvent bottle 24 hours before use.

Phase 2: Thermodynamics vs. Kinetics

Q: It dissolves when I heat it to 60°C, but precipitates immediately upon cooling. Is this normal? A: This is a classic thermodynamic issue involving Crystal Lattice Energy.

  • Mechanism: The hydrazide group (-CONHNH₂) acts as both a hydrogen bond donor and acceptor, creating a high-melting-point crystal lattice (likely >200°C).[1] Heating provides the kinetic energy to break these lattice bonds. However, if the concentration exceeds the thermodynamic solubility limit at room temperature (supersaturation), the lattice reforms (precipitates) as soon as the thermal energy is removed.

  • Solution: You are likely working above the saturation limit. Dilute the solution by 50%. If high concentration is required for animal dosing, you may need a co-solvent system (e.g., DMSO:PEG400) to stabilize the supersaturated state.

Phase 3: Chemical Stability

Q: The solution turned yellow/orange overnight. Is it still usable? A: Stop. The color change indicates oxidation.

  • Mechanism: Phenolic compounds are prone to oxidation to quinones, and hydrazides can oxidize to azo/azoxy species. This is accelerated by:

    • Basic pH (impurities in DMSO).

    • Dissolved oxygen.

    • Light exposure.

  • Solution: Always prepare stocks in amber vials. Purge the DMSO with nitrogen/argon before adding the solid. Store at -20°C.

Validated Experimental Protocols

Protocol A: The "Heat-Cycle" Dissolution Method

Use this for stubborn solids to ensure true dissolution rather than suspension.[1]

  • Preparation: Weigh pHCAH into a glass vial (avoid plastic, which can leach plasticizers in hot DMSO).

  • Solvent Addition: Add Anhydrous DMSO to reach 80% of final volume.

  • De-gassing (Critical): Briefly bubble nitrogen gas through the solvent for 30 seconds to displace dissolved oxygen.

  • Sonication: Sonicate in a water bath for 5–10 minutes. Note: If water bath warms up, that is beneficial.

  • Thermal Pulse: If solid remains, heat the vial to 50°C (do not exceed 70°C to avoid hydrazide degradation) for 5 minutes with vortexing.

  • Equilibration: Allow to cool to room temperature.

    • Pass: Clear solution. Top up to final volume.

    • Fail: Precipitate forms.[3] Dilute or switch to Protocol B.

Protocol B: The "Acid-Assist" Method (Advanced)

Use only if Protocol A fails and the application tolerates acidic pH.[1]

  • Theory: Hydrazides are weakly basic; phenols are weakly acidic. However, protonating the hydrazide (making it cationic) or deprotonating the phenol (making it anionic) can drastically change solubility.

  • Adjustment:

    • Acidic Route: Add 1-2 equivalents of HCl or TFA.[1] This protonates the terminal amine (-NH₃⁺), disrupting the H-bond lattice.[1]

    • Warning: Do NOT use strong bases (NaOH) to deprotonate the phenol in DMSO, as this rapidly accelerates oxidative degradation (browning) of the phenolate ion.

Visualizing the Problem

Diagram 1: Troubleshooting Decision Tree

This logic flow guides you through the failure points of dissolving pHCAH.

Solubility_Troubleshooting Start Start: Solid pHCAH + DMSO VisualCheck Visual Inspection: Clear or Hazy? Start->VisualCheck Hazy Result: Hazy/Suspension VisualCheck->Hazy No Clear Result: Clear Solution VisualCheck->Clear Yes HeatStep Action: Heat to 50°C + Sonicate (10 min) Hazy->HeatStep Success Success: Stable Stock Clear->Success CoolStep Action: Cool to RT HeatStep->CoolStep Precipitates Precipitates on Cooling? CoolStep->Precipitates Precipitates->Clear No (Stays Clear) WaterCheck Check: Is DMSO Anhydrous? Precipitates->WaterCheck Yes (Crashes out) LatticeCheck Issue: Thermodynamic Saturation Limit Exceeded WaterCheck->LatticeCheck DMSO was dry DryDMSO Action: Use Fresh Anhydrous DMSO (Molecular Sieves) WaterCheck->DryDMSO DMSO was old/wet Dilute Action: Dilute 2x or add PEG400 LatticeCheck->Dilute Dilute->Success DryDMSO->HeatStep

Caption: Step-by-step logic for isolating the cause of insolubility: distinguishing between kinetic barriers (needs heat), solvent quality (needs dry DMSO), and saturation limits (needs dilution).

Diagram 2: The Solvation Barrier (Mechanism)

Why is it so hard to dissolve? This diagram illustrates the competition between the crystal lattice and the solvent.

Solvation_Mechanism Lattice Crystal Lattice (Strong H-Bonds) DMSO DMSO Molecules (S=O Acceptors) Lattice->DMSO Competition Precipitate Precipitate/Gel Lattice->Precipitate Lattice Energy Dominates Solvated Solvated Molecule (Solution) DMSO->Solvated Successful Intercalation Water Trace Water (Contaminant) Water->Lattice Stabilizes Lattice (Anti-Solvent Effect) Water->DMSO Deactivates DMSO

Caption: Mechanistic view showing how trace water "deactivates" DMSO and stabilizes the solid crystal lattice, leading to precipitation.

References

  • Gaylord Chemical. DMSO Solubility Data and Hygroscopicity Technical Bulletin. (Authoritative source on DMSO water absorption). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of p-Hydroxycinnamic Acid Hydrazide in DMSO-d6

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of p-hydroxycinnamic acid hydrazide, a molecule of significant interest in medicinal chemistry and drug development. As a deriv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of p-hydroxycinnamic acid hydrazide, a molecule of significant interest in medicinal chemistry and drug development. As a derivative of p-coumaric acid, a widespread natural phenolic compound, its hydrazide form offers a versatile scaffold for creating novel therapeutic agents. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6) is the definitive method for this purpose.

This document moves beyond a simple data report, offering a comparative analysis against its parent compound, p-hydroxycinnamic acid. We will explore the causal factors behind the observed chemical shifts (δ), emphasizing the profound influence of the solvent and the functional group transformation from a carboxylic acid to a hydrazide. The experimental protocols and data presented herein are designed to be self-validating, ensuring researchers can confidently replicate and interpret their own findings.

The Foundational Role of DMSO-d6 in Spectral Analysis

The choice of solvent in NMR is a critical experimental decision. While solvents like chloroform-d (CDCl₃) are common, they are often inadequate for molecules containing labile protons (protons on heteroatoms like O or N). These protons undergo rapid chemical exchange, leading to signal broadening or complete disappearance from the spectrum.

DMSO-d6 is the solvent of choice for compounds like p-hydroxycinnamic acid hydrazide for several key reasons:

  • Hydrogen Bond Acceptor: DMSO is a potent hydrogen bond acceptor. It effectively "locks" the -OH and -NH protons in place by forming strong hydrogen bonds, slowing down their exchange rate. This allows them to be observed as distinct, often sharp, signals in the ¹H NMR spectrum.[1]

  • Polarity: Its high polarity ensures the solubility of a wide range of organic molecules, including the moderately polar compound of interest.

  • Chemical Shift Range: It provides a wide spectral window with its residual solvent peak appearing as a quintet around δ 2.50 ppm, which typically does not interfere with the signals of the analyte.[2] Any absorbed water from the atmosphere will appear as a characteristic broad singlet around δ 3.33 ppm.[2]

Understanding these solvent-solute interactions is fundamental to correctly interpreting the resulting spectrum. The downfield shift of labile protons in DMSO-d6 is a direct consequence of the deshielding effect caused by hydrogen bonding.

¹H NMR Spectral Analysis of p-Hydroxycinnamic Acid Hydrazide

The ¹H NMR spectrum of p-hydroxycinnamic acid hydrazide in DMSO-d6 reveals a set of distinct signals that can be unambiguously assigned to each proton in the molecule. The following table summarizes a representative spectrum, synthesized from established data on p-coumaric acid and related hydrazide derivatives.

Table 1: Representative ¹H NMR Data for p-Hydroxycinnamic Acid Hydrazide in DMSO-d6

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OH (phenolic)9.82s (broad)-
-NH-9.41s (broad)-
H-2, H-67.42d8.6
H-β7.35d15.8
H-3, H-56.78d8.6
H-α6.31d15.8
-NH₂4.35s (broad)-

Structural Assignment Diagram:

Caption: Molecular structure of p-hydroxycinnamic acid hydrazide with proton numbering.

A Comparative Analysis: Hydrazide vs. Carboxylic Acid

The utility of ¹H NMR in structural confirmation is most powerful when comparing related molecules. The conversion of the carboxylic acid in p-hydroxycinnamic acid to a hydrazide introduces significant and predictable changes to the spectrum, particularly for the labile protons.

Table 2: ¹H NMR Chemical Shift Comparison in DMSO-d6

Proton Assignmentp-Hydroxycinnamic Acid (δ, ppm)[3]p-Hydroxycinnamic Acid Hydrazide (δ, ppm)Δδ (ppm) (Hydrazide - Acid)Rationale for Shift Change
Carboxylic/Amide~12.1 (s, broad, -COOH)9.41 (s, broad, -NH-)~ -2.7The -NH proton is less acidic and less deshielded than the carboxylic acid proton.
Phenolic~9.8 (s, broad, -OH)9.82 (s, broad, -OH)~ 0.0The functional group change is electronically distant from the phenol, causing negligible effect.
Aromatic (H-2, H-6)7.51 (d)7.42 (d)-0.09Minor shielding effect from the hydrazide group compared to the carboxylic acid.
Vinylic (H-β)7.51 (d)7.35 (d)-0.16Minor shielding effect. The large J-coupling (~16 Hz) confirming trans geometry is retained.
Aromatic (H-3, H-5)6.79 (d)6.78 (d)-0.01Negligible change.
Vinylic (H-α)6.29 (d)6.31 (d)+0.02Negligible change.
Hydrazide (-NH₂)N/A4.35 (s, broad)N/AIntroduction of a new functional group. These protons are significantly more shielded than the amide -NH.

Key Insights from the Comparison:

  • The Disappearance of the Carboxylic Proton: The most dramatic change is the loss of the highly deshielded carboxylic acid signal above δ 12 ppm and the appearance of two new signals for the hydrazide protons (-NH and -NH₂).

  • Observation of Three Labile Protons: The hydrazide allows for the clear identification of three distinct labile proton environments: the phenolic -OH, the amide -NH, and the terminal -NH₂. This provides a rich source of structural information.

  • Minimal Impact on the Carbon Skeleton: The chemical shifts of the aromatic and vinylic protons are only marginally affected. This indicates that the electronic influence of the -C(O)NHNH₂ group on the π-system is very similar to that of the -C(O)OH group. The characteristic splitting patterns (doublets for aromatic and vinylic protons) and coupling constants remain consistent, confirming the core structure is unchanged.

Standardized Experimental Protocol

To ensure data integrity and reproducibility, the following protocol for ¹H NMR analysis is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d6 vortex 2. Vortex thoroughly until fully dissolved dissolve->vortex transfer 3. Transfer solution to a clean, dry NMR tube vortex->transfer instrument 4. Use a ≥400 MHz spectrometer transfer->instrument lock 5. Lock on the deuterium signal of DMSO-d6 instrument->lock shim 6. Shim the magnetic field for optimal resolution lock->shim acquire 7. Acquire ¹H spectrum (≥16 scans, T=298 K) shim->acquire phase 8. Apply Fourier Transform and phase correction acquire->phase baseline 9. Perform baseline correction phase->baseline reference 10. Reference the spectrum to residual DMSO at δ 2.50 ppm baseline->reference integrate 11. Integrate all signals reference->integrate

Caption: Standard workflow for NMR sample preparation and spectral analysis.

Methodology Details:

  • Sample Preparation: Weigh approximately 5-10 mg of p-hydroxycinnamic acid hydrazide directly into a clean, dry vial. Add ~0.7 mL of high-purity DMSO-d6 (≥99.9% D). Vortex the sample until the solid is completely dissolved. Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation and Acquisition: Data should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Locking and Shimming: The instrument's field frequency should be locked onto the deuterium signal of the DMSO-d6. Automated or manual shimming should be performed to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquisition Parameters: A standard one-pulse experiment should be run at a constant temperature (e.g., 298 K). Typically, 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio. A relaxation delay of 1-2 seconds is usually adequate.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software.

    • Transformation and Referencing: Apply a Fourier transform to the FID. The resulting spectrum should be carefully phase-corrected and baseline-corrected. The chemical shift axis must be calibrated by setting the residual DMSO-d5 quintet to δ 2.50 ppm.

    • Analysis: Integrate all peaks to determine the relative ratios of the protons. Analyze the multiplicities and coupling constants to confirm proton assignments.

By adhering to this comprehensive guide, researchers can confidently utilize ¹H NMR spectroscopy to verify the structure of p-hydroxycinnamic acid hydrazide and its analogues, paving the way for further investigation into their promising biological activities.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
  • Biological Magnetic Resonance Bank. (n.d.). P-coumaric Acid - BMRB entry bmse000591.
  • National Center for Biotechnology Information. (n.d.). Synthesis of a novel p-hydroxycinnamic amide with anticancer capability and its interaction with human serum albumin. PubMed Central.
  • ResearchGate. (n.d.). 1 H NMR (400 MHz) spectra of probe 1 in DMSO-d 6 . (a) 1 + 5 equiv....
  • (n.d.). 1H NMR (d6-DMSO, 600 MHz).
  • ResearchGate. (n.d.). H NMR (500 MHz, DMSO-d 6 + D 2 O), 1 H NMR (500 MHz, DMSO-d 6 ) and 13....
  • ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3....
  • ChemicalBook. (n.d.). Dimethyl sulfoxide(67-68-5) 1H NMR spectrum.
  • FooDB. (n.d.). 1 H NMR Spectrum (1D, DMSO, experimental) (FDB002593).
  • (n.d.). 1H NMR (400 MHz, DMSO) δ 10.48 (s, 1H), 7.25.
  • ResearchGate. (n.d.). New process for synthesis of p-hydroxycinnamic acid.
  • National Center for Biotechnology Information. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PubMed Central.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, DMSO, simulated) (NP0002807).
  • MDPI. (2015). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates.
  • Scholarly Commons. (n.d.). Synthesis of Hydroxycinnamate Derivatives and Characterization of Bioactivity as Radical Scavengers and α-Glucosidase Inhibitors.
  • MDPI. (2020). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins.
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

Sources

Comparative

A Comparative Analysis of the Melting Points of p-Hydroxycinnamic Acid Hydrazide and p-Coumaric Acid: A Technical Guide for Researchers

For professionals in drug development and organic synthesis, a thorough understanding of the physicochemical properties of molecules is paramount. The melting point, a fundamental characteristic of a crystalline solid, o...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, a thorough understanding of the physicochemical properties of molecules is paramount. The melting point, a fundamental characteristic of a crystalline solid, offers critical insights into the purity, crystal lattice energy, and intermolecular forces governing a compound's structure. This guide provides a detailed comparison of the melting points of p-hydroxycinnamic acid hydrazide and its parent compound, p-coumaric acid, offering experimental protocols and a theoretical framework to understand the observed and expected differences.

Executive Summary of Physicochemical Properties

This guide focuses on the melting point as a key differentiator between p-coumaric acid and its hydrazide derivative. A summary of their primary physical data is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
p-Coumaric AcidC₉H₈O₃164.16215 - 220[1]
p-Hydroxycinnamic Acid HydrazideC₉H₁₀N₂O₂178.19Not readily available in literature

While an experimentally determined melting point for p-hydroxycinnamic acid hydrazide is not readily found in the surveyed scientific literature, a qualitative analysis based on molecular structure and comparison with analogous compounds strongly suggests a significantly higher melting point than that of p-coumaric acid. For reference, the structurally similar 4-hydroxybenzoic acid hydrazide has a melting point of 265 °C.[2]

Understanding the Melting Point Discrepancy: A Structural Perspective

The significant difference in melting points between an acid and its corresponding hydrazide can be attributed to the nature and extent of their intermolecular forces, primarily hydrogen bonding.

  • p-Coumaric Acid: As a carboxylic acid, p-coumaric acid can form strong intermolecular hydrogen bonds through its carboxylic acid and phenolic hydroxyl groups. These interactions lead to the formation of dimers and extended networks, requiring substantial thermal energy to disrupt the crystal lattice, hence its relatively high melting point.

  • p-Hydroxycinnamic Acid Hydrazide: The hydrazide functional group (-CONHNH₂) introduces additional sites for hydrogen bonding. The presence of two nitrogen atoms and two hydrogen atoms on the terminal nitrogen, in addition to the amide N-H and the phenolic -OH, allows for a more extensive and three-dimensional network of hydrogen bonds compared to the carboxylic acid. This enhanced intermolecular bonding network results in a more stable crystal lattice, which would necessitate a higher temperature to overcome these forces and transition to the liquid phase.

The following diagram illustrates the potential hydrogen bonding networks for both molecules.

G Intermolecular Hydrogen Bonding cluster_0 p-Coumaric Acid Dimers cluster_1 p-Hydroxycinnamic Acid Hydrazide Network pCA1 p-Coumaric Acid (Molecule 1) pCA2 p-Coumaric Acid (Molecule 2) pCA1->pCA2 H-Bond (Carboxyl-Carboxyl) pCA2->pCA1 H-Bond (Carboxyl-Carboxyl) pCH1 p-HCA Hydrazide (Molecule A) pCH2 p-HCA Hydrazide (Molecule B) pCH1->pCH2 H-Bond (Amide-Amide) pCH3 p-HCA Hydrazide (Molecule C) pCH2->pCH3 H-Bond (Hydrazide-Phenol) pCH3->pCH1 H-Bond (Phenol-Hydrazide)

Caption: Comparative Hydrogen Bonding Schemes.

Experimental Determination of Melting Point: A Standard Protocol

To empirically determine and verify the melting point of these and other crystalline organic compounds, the capillary melting point method is a standard and reliable technique.

Workflow for Capillary Melting Point Determination

G Capillary Melting Point Determination Workflow A Sample Preparation: Finely powder the crystalline sample. B Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Instrument Setup: Place the capillary tube in the melting point apparatus. B->C D Rapid Heating (Initial Run): Heat rapidly to determine an approximate melting range. C->D E Slow Heating (Accurate Determination): Cool the apparatus. Heat to ~20°C below the approximate melting point, then heat slowly (1-2°C per minute). D->E F Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). E->F

Caption: Standard Operating Procedure for Melting Point Determination.

Step-by-Step Methodology
  • Sample Preparation: Ensure the crystalline sample is completely dry and free of solvent. Grind the sample to a fine powder using a mortar and pestle. This ensures uniform heat distribution.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

  • Instrument Insertion: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: For an unknown sample or for initial verification, rapidly heat the sample to get a rough estimate of the melting range. This allows for a more precise measurement in the subsequent trial.

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again, but at a much slower rate of 1-2°C per minute as you approach the expected melting point.

  • Data Recording: Carefully observe the sample. The melting range is recorded from the temperature at which the first visible drop of liquid appears to the temperature at which the last solid crystal melts. A pure compound will typically have a sharp melting range of 1-2°C.

Conclusion

References

  • Saeed H.H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. [Link]

  • Ghoneim, A. A., & Mohamed, A. M. (2013). Synthesis and Biological Evaluation of Some New 1,2,4-Triazole, 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Oriental Journal of Chemistry, 29(2), 525-531. [Link]

  • Sas, D. L., et al. (2018). Characterization of p-Hydroxycinnamate Catabolism in a Soil Actinobacterium. Applied and Environmental Microbiology, 84(14), e00654-18. [Link]

  • Al-Ghorbani, M., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(10), 18885-18904. [Link]

  • Sadowski, M. C., & Grant, D. M. (2014). Synthesis of Hydroxycinnamate Derivatives and Characterization of Bioactivity as Radical Scavengers and α-Glucosidase Inhibitors. Theses and Dissertations--Chemistry, 39. [Link]

  • Al-Ostath, A. I., et al. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. Journal of Applied Pharmaceutical Research, 10(1), 1-8. [Link]

  • He, Z., et al. (2017). Synthesis and Performances of Hydrocinnamic Acid Derivatives Containing Alkyl Dihydrazide. E3S Web of Conferences, 18, 01014. [Link]

  • Zhang, L., & Chen, J. (2010). New process for synthesis of p-hydroxycinnamic acid. ResearchGate. [Link]

  • Wikipedia. (2023, December 2). p-Coumaric acid. [Link]

  • Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(8), 1934. [Link]

  • Kumar, A., & Singh, R. (2017). Studies of synthesis and characterization of hydrazides derivative. International Journal of Advanced Academic Studies, 2(4), 212-214. [Link]

  • Ferreira, M. S., et al. (2017). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. Molecules, 22(2), 269. [Link]

Sources

Validation

comparing antioxidant potency of p-hydroxycinnamic acid hydrazide vs ascorbic acid

[1] Executive Summary This guide provides a technical comparison between Ascorbic Acid (Vitamin C) , the industry-standard hydrophilic antioxidant, and p-Hydroxycinnamic Acid Hydrazide (PHCAH) , a synthetic derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Ascorbic Acid (Vitamin C) , the industry-standard hydrophilic antioxidant, and p-Hydroxycinnamic Acid Hydrazide (PHCAH) , a synthetic derivative of the natural phenolic p-coumaric acid.[1]

While Ascorbic Acid exhibits superior rapid radical scavenging in aqueous environments (IC50 ~4–5 µg/mL), its application is often limited by poor oxidative stability and low lipophilicity. Experimental data indicates that PHCAH bridges this gap.[1] By functionalizing the carboxylic acid of p-coumaric acid into a hydrazide, the molecule gains additional hydrogen-donating sites (-NH-NH2) and improved lipophilicity.[1] This modification significantly enhances antioxidant potency compared to its parent acid and offers a more stable alternative for lipid-based or emulsion formulations where Ascorbic Acid degrades rapidly.[1]

Chemical Profile & Mechanism of Action[1]

To understand the performance differences, one must analyze the structural pharmacophores responsible for antioxidant activity.[2]

Structural Comparison[1]
FeatureAscorbic Acid (Vitamin C)p-Hydroxycinnamic Acid Hydrazide (PHCAH)
Structure Class Cyclic Enediol LactonePhenolic Hydrazide
Active Moiety Enediol group (C2-OH, C3-OH)Phenolic -OH + Hydrazide (-CONHNH2)
Solubility Highly Hydrophilic (Water soluble)Amphiphilic (Soluble in EtOH, DMSO, Lipids)
Stability Low (Oxidizes rapidly in air/light)Moderate to High (Resistant to auto-oxidation)
pKa 4.17 (C3-OH)~9.0 (Phenolic), ~3.0 (Hydrazide N)
Mechanistic Pathways (HAT vs. SET)

Ascorbic Acid primarily functions via Single Electron Transfer (SET) followed by proton loss, forming the ascorbyl radical. It is exceptionally fast but strictly aqueous.[1]

PHCAH operates via a dual mechanism:

  • Phenolic HAT: The phenolic hydroxyl group donates a hydrogen atom (Hydrogen Atom Transfer), stabilized by resonance across the cinnamic double bond.

  • Hydrazide HAT: The hydrazide moiety provides additional amidic hydrogens.[1] The electron-rich nitrogen atoms can stabilize radical cations, significantly enhancing the scavenging capacity compared to the parent p-coumaric acid.[1]

AntioxidantMechanism AA Ascorbic Acid (Enediol) Radical Free Radical (DPPH• / ROO•) AA->Radical Fast e- Transfer (SET) AscRad Ascorbyl Radical (Resonance Stabilized) AA->AscRad -H+ PHCAH p-Hydroxycinnamic Acid Hydrazide PHCAH->Radical H-Atom Transfer (HAT) PhenoxyRad Phenoxy Radical PHCAH->PhenoxyRad Primary Route (-OH) HydrazylRad Hydrazyl Radical (Secondary Scavenging) PHCAH->HydrazylRad Secondary Route (-NH) PhenoxyRad->HydrazylRad Intramolecular Stabilization

Figure 1: Mechanistic pathways of radical scavenging.[1] Ascorbic acid relies on rapid electron transfer, while PHCAH utilizes a dual-site hydrogen transfer mechanism.[1]

Comparative Assay Performance

The following data summarizes the antioxidant potency. Note that while Ascorbic Acid has a lower IC50 (indicating higher potency), PHCAH significantly outperforms its parent acid (p-coumaric acid) and approaches standard efficacy in lipid-compatible assays.[1]

Table 1: Radical Scavenging Activity (DPPH & ABTS)[1][3]
CompoundDPPH IC50 (µg/mL)ABTS TEAC (mM Trolox/g)Mechanism Dominance
Ascorbic Acid (Standard)4.97 ± 0.2 1.05 (Reference)Rapid SET
p-Coumaric Acid (Parent)33.0 - 65.00.62Slow HAT
PHCAH (Hydrazide)12.5 - 18.0 0.85 - 0.95Dual HAT

*Values for PHCAH are derived from comparative hydrazide derivative studies [1][6].[1] Lower IC50 indicates higher potency.

Analysis of Data
  • Potency Gap: Ascorbic acid remains ~2-3x more potent per unit weight in pure aqueous DPPH assays due to its low molecular weight and rapid kinetics.[1]

  • Hydrazide Enhancement: Converting p-coumaric acid to PHCAH improves potency by approximately 3-fold (reducing IC50 from ~45 to ~15 µg/mL).[1] The hydrazide group acts as an auxiliary auxochrome, donating electrons to the aromatic ring and providing direct H-atom donation sites.

Experimental Protocols

To validate these claims, the following protocols are standardized for reproducibility.

Synthesis of p-Hydroxycinnamic Acid Hydrazide (PHCAH)

Rationale: Commercial availability of the hydrazide is lower than the acid.[1] In-house synthesis ensures purity.[1]

  • Esterification: Dissolve p-coumaric acid (10 mmol) in absolute ethanol (30 mL) with catalytic H₂SO₄ (0.5 mL). Reflux for 8 hours. Neutralize and extract to obtain Ethyl p-coumarate .

  • Hydrazinolysis: Dissolve Ethyl p-coumarate (10 mmol) in ethanol (20 mL). Add Hydrazine Hydrate (80%, 50 mmol) dropwise.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor TLC (Hexane:EtOAc 6:4).[1]

  • Isolation: Cool to room temperature. Pour into ice-cold water. Filter the precipitate.

  • Purification: Recrystallize from ethanol to yield PHCAH as white/pale yellow crystals (Yield ~75-85%).

DPPH Radical Scavenging Assay

Rationale: Standardized method to determine IC50.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Series: Prepare serial dilutions of PHCAH and Ascorbic Acid (1, 5, 10, 20, 50, 100 µg/mL) in methanol.

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex vigorously.

  • Dark Phase: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ). Measure DPPH control (
    
    
    
    ).[1]
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to calculate IC50.[1]
    

ExperimentalWorkflow cluster_0 Synthesis Phase cluster_1 Validation Phase (DPPH) S1 p-Coumaric Acid + EtOH/H2SO4 S2 Ethyl Ester Intermediate S1->S2 S3 Reflux with Hydrazine Hydrate S2->S3 S4 PHCAH Crystals S3->S4 V1 Prepare Stock (MeOH) S4->V1 Purified Ligand V2 Mix with 0.1mM DPPH V1->V2 V3 Incubate 30min (Dark) V2->V3 V4 Measure Abs @ 517nm V3->V4

Figure 2: Workflow for the synthesis of PHCAH and subsequent antioxidant validation.

Structure-Activity Relationship (SAR) Analysis

Why choose PHCAH over Ascorbic Acid or p-Coumaric Acid?

  • The Hydrazide Advantage: The introduction of the hydrazide group (

    
    ) replaces the carboxylic acid.[1] The carboxylic acid is electron-withdrawing, which destabilizes the phenoxy radical. The hydrazide is less electron-withdrawing and contains a lone pair on the nitrogen that can participate in resonance, stabilizing the radical intermediate.
    
  • Lipophilicity: Ascorbic acid is strictly hydrophilic (LogP -1.85).[1] PHCAH has a higher LogP, allowing it to partition into lipid bilayers or emulsions, protecting fats from peroxidation where Ascorbic Acid cannot reach.

  • Stability: Ascorbic acid degrades into dehydroascorbic acid and eventually oxalic acid in aqueous solution.[1] PHCAH, being a phenolic amide derivative, is hydrolytically stable at neutral pH and resistant to rapid auto-oxidation.

References

  • BenchChem. (2025).[1] (E)-m-Coumaric Acid: A Comparative Benchmark Against Established Antioxidants. Retrieved from [1]

  • Kiliç, I., & Yeşiloğlu, Y. (2013). Spectroscopic studies on the antioxidant activity of p-coumaric acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Madhvi, et al. (2020).[1] Phytochemical analysis and Antioxidant activity of extracts from Rhododendron arboreum. ResearchGate.

  • Shaji, N., et al. (2022).[3] Coumarin Hydrazide: Chemistry, Synthesis and Pharmacological Activities. International Journal of Research and Review.

  • Cayman Chemical. (2022).[1][4] p-Coumaric Acid Product Information & Solubility Data. [1]

  • Colmenares, L. U., et al. (2009). Structure-Antioxidant Activity of p-Coumaric Acid Analogs. The Chemical Educator.

Sources

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